molecular formula C9H12BrNOS B1344550 2-bromo-N-(thien-2-ylmethyl)butanamide CAS No. 1119451-49-8

2-bromo-N-(thien-2-ylmethyl)butanamide

Cat. No.: B1344550
CAS No.: 1119451-49-8
M. Wt: 262.17 g/mol
InChI Key: MURYBZRJIPCWEW-UHFFFAOYSA-N
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Description

2-Bromo-N-(thien-2-ylmethyl)butanamide (CAS 1119451-49-8) is an organic compound with the molecular formula C9H12BrNOS and a molecular weight of 262.17 g/mol . This chemical features a brominated carbon chain and a thiophene-methyl group, making it a valuable building block in medicinal chemistry and organic synthesis. Its structure suggests potential application as an intermediate in the development of more complex molecules, particularly those incorporating heterocyclic scaffolds like thiophene, which are prevalent in pharmaceutical research . The bromo group is a reactive site that can facilitate further chemical transformations, such as nucleophilic substitutions, to create a diverse array of derivatives for biological screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound in the synthesis of compound libraries aimed at discovering new therapeutic agents. As a solid, it is recommended to store this product at -20°C for long-term stability (1-2 years) or at -4°C for shorter periods (1-2 weeks) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(thiophen-2-ylmethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c1-2-8(10)9(12)11-6-7-4-3-5-13-7/h3-5,8H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURYBZRJIPCWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-N-(thien-2-ylmethyl)butanamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-bromo-N-(thien-2-ylmethyl)butanamide is a fascinating molecule that stands at the intersection of several key areas in medicinal chemistry and organic synthesis. Its structure, featuring a reactive α-bromo amide moiety and a biologically significant thiophene ring, makes it a compound of considerable interest for researchers, scientists, and drug development professionals. The thiophene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to act as a bioisosteric replacement for phenyl rings and to engage in crucial drug-receptor interactions.[1] The α-bromo amide functionality, on the other hand, serves as a versatile synthetic handle, enabling a wide array of chemical transformations.[2][3]

This technical guide provides a comprehensive overview of 2-bromo-N-(thien-2-ylmethyl)butanamide, from its synthesis and purification to its detailed chemical properties and potential applications. It is designed to be a valuable resource for professionals in the field, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Nomenclature and Chemical Structure

  • Systematic IUPAC Name: 2-bromo-N-(thiophen-2-ylmethyl)butanamide

  • Molecular Formula: C₉H₁₂BrNOS

  • Molecular Weight: 262.17 g/mol

  • Chemical Structure:

    
    
    

Synthesis and Purification

The most direct and reliable method for the synthesis of 2-bromo-N-(thien-2-ylmethyl)butanamide is the nucleophilic acyl substitution reaction between 2-bromobutanoyl chloride and thiophen-2-ylmethanamine. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 2-bromo-N-(thien-2-ylmethyl)butanamide

Materials:

  • Thiophen-2-ylmethanamine

  • 2-Bromobutanoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a solution of thiophen-2-ylmethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-bromobutanoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-bromo-N-(thien-2-ylmethyl)butanamide.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Amine Thiophen-2-ylmethanamine ReactionVessel DCM, 0°C to RT Amine->ReactionVessel AcylChloride 2-Bromobutanoyl chloride AcylChloride->ReactionVessel Base Triethylamine Base->ReactionVessel Quench Quench with Water ReactionVessel->Quench 4-6h Wash Wash with HCl, NaHCO₃, Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Crude Product Product Pure Product Chromatography->Product

Caption: Synthesis workflow for 2-bromo-N-(thien-2-ylmethyl)butanamide.

Physicochemical Properties

Due to the limited availability of experimental data for 2-bromo-N-(thien-2-ylmethyl)butanamide, the following properties are estimated based on its chemical structure and data from analogous compounds.

PropertyPredicted Value
Melting Point Solid at room temperature
Boiling Point > 200 °C (decomposes)
Solubility Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes; insoluble in water.
logP ~2.5 (estimated)

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the methine proton at the α-position, a doublet for the methylene protons adjacent to the thiophene ring, and multiplets for the three protons on the thiophene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the thiophene ring, the α-carbon bearing the bromine, and the carbons of the ethyl and methylene groups.

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromo-N-(thien-2-ylmethyl)butanamide is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration
~3300N-H stretch
~1640C=O stretch (Amide I)
~1540N-H bend / C-N stretch (Amide II)

The presence of a secondary amide is confirmed by a single N-H stretching band.[4][5]

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[6][7][8] This results in two molecular ion peaks (M⁺ and M+2) of approximately equal intensity.

Predicted Fragmentation Pattern:

  • Loss of Br: A significant fragment corresponding to the loss of a bromine radical.

  • Cleavage of the amide bond: Fragmentation at the C-N bond.

  • Loss of the thiophene-methyl group: Cleavage of the bond between the carbonyl carbon and the nitrogen.

Reactivity and Stability

Reactivity

The primary site of reactivity in 2-bromo-N-(thien-2-ylmethyl)butanamide is the α-carbon bearing the bromine atom. This carbon is susceptible to nucleophilic substitution (Sₙ2) reactions, making the compound a valuable intermediate for the synthesis of a variety of α-substituted amides.[9] The thiophene ring is generally stable but can undergo electrophilic substitution, although the reaction conditions need to be carefully controlled to avoid degradation.[10][11]

Stability

2-bromo-N-(thien-2-ylmethyl)butanamide should be stored in a cool, dry, and dark place to prevent degradation. It may be sensitive to moisture and light. It is incompatible with strong oxidizing agents and strong bases.

Potential Biological Activity and Applications

Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][12][13][14][15] The presence of the α-bromo amide moiety allows for its potential use as a covalent inhibitor, where the electrophilic α-carbon can form a covalent bond with a nucleophilic residue in a biological target, such as an enzyme active site.

Hypothetical Signaling Pathway Inhibition

Given the prevalence of thiophene derivatives in kinase inhibitors, a hypothetical mechanism of action for 2-bromo-N-(thien-2-ylmethyl)butanamide could involve the covalent inhibition of a protein kinase involved in a cancer cell signaling pathway.

SignalingPathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates TF Transcription Factor KinaseB->TF activates Proliferation Cell Proliferation TF->Proliferation promotes Compound 2-bromo-N-(thien-2-ylmethyl)butanamide Compound->KinaseB Covalent Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety Information

α-Bromo amides are generally considered to be irritants and potentially toxic. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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An In-Depth Technical Guide to the Synthesis of N-(thien-2-ylmethyl)amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-(thien-2-ylmethyl)amide scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its prevalence in a wide array of biologically active compounds, from antimicrobial and antifungal agents to kinase inhibitors, underscores the critical need for robust and versatile synthetic methodologies.[1][2] This guide provides an in-depth technical overview of the core strategies for the synthesis of N-(thien-2-ylmethyl)amide derivatives. We will dissect the mechanistic underpinnings of classical and contemporary methods, offer field-proven experimental protocols, and present a comparative analysis to empower researchers in selecting the optimal synthetic route for their specific objectives.

Introduction: The Significance of the Thienylmethylamide Core

The thiophene ring, an isostere of benzene, imparts unique physicochemical properties to molecules, including enhanced metabolic stability and distinct electronic characteristics that can modulate biological activity.[3] When incorporated into an amide linkage via the flexible 2-methyl spacer, the resulting N-(thien-2-ylmethyl)amide moiety offers a versatile platform for exploring chemical space. This structure is frequently found in compounds targeting a range of therapeutic areas, highlighting its importance in drug discovery pipelines.[4][5] The synthesis of these derivatives, while seemingly straightforward, requires a nuanced understanding of amide bond formation in the context of a potentially sensitive heterocyclic system.

Core Synthetic Strategies: A Mechanistic and Practical Overview

The construction of the N-(thien-2-ylmethyl)amide bond is primarily achieved through the coupling of a carboxylic acid with 2-thiophenemethylamine.[6] This section details the most effective and widely employed methodologies, from time-tested coupling reactions to modern, atom-economical catalytic approaches.

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_end Target Molecule RCOOH Carboxylic Acid (R-COOH) Coupling Peptide Coupling Reagents (EDC, HATU, etc.) RCOOH->Coupling AcylHalide Acyl Halide Formation (e.g., SOCl₂) RCOOH->AcylHalide Catalytic Direct Catalytic Amidation (e.g., Boric Acid) RCOOH->Catalytic MCR Multicomponent Reactions (e.g., Ugi Reaction) RCOOH->MCR + Other Components ThAmine 2-Thiophenemethylamine ThAmine->Coupling ThAmine->Catalytic ThAmine->MCR + Other Components Product N-(thien-2-ylmethyl)amide Coupling->Product AcylHalide->Product + 2-Thiophenemethylamine Catalytic->Product MCR->Product

Classical Amide Coupling via Carboxylic Acid Activation

The most prevalent method for forming amide bonds involves the in-situ activation of a carboxylic acid with a "coupling reagent," rendering the carboxyl group susceptible to nucleophilic attack by an amine. This approach is favored for its mild conditions and broad substrate scope.

Causality and Mechanistic Insight: The core principle is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorses in this domain. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea.[7] To prevent this and minimize racemization of chiral carboxylic acids, an additive like 1-hydroxybenzotriazole (HOBt) is crucial. HOBt efficiently traps the O-acylisourea to form a more stable active ester, which then undergoes a clean reaction with the amine.[8][9]

// Nodes RCOOH [label="R-COOH"]; EDC [label="EDC"]; Acylisourea [label="O-Acylisourea\n(Reactive Intermediate)", fillcolor="#FBBC05"]; HOBt [label="HOBt"]; HOBt_Ester [label="HOBt Active Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; ThAmine [label="Thiophenemethylamine"]; Product [label="Amide Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="Urea Byproduct"]; NAcylurea [label="N-Acylurea\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCOOH -> Acylisourea; EDC -> Acylisourea; Acylisourea -> HOBt_Ester [label="+ HOBt"]; Acylisourea -> NAcylurea [label="Rearrangement\n(Undesired)"]; HOBt_Ester -> Product [label="+ Thiophenemethylamine"]; HOBt_Ester -> HOBt [style=dashed, arrowhead=open, label="Regenerated"]; Acylisourea -> Urea [label="+ H⁺"]; } ` Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
EDC (or DCC)CarbodiimideCost-effective, widely used.[10]Can cause racemization; DCC byproduct (DCU) is poorly soluble.[7]
HATU / HBTU Uronium/AminiumFast reaction rates, low racemization, high yields.[10]More expensive, potential for side reactions with the amine.
PyBOP PhosphoniumExcellent for sterically hindered couplings, no guanidinium byproduct.Generates HMPA (carcinogenic) as a byproduct.
COMU UroniumSafer (non-explosive), highly efficient, good solubility.[7]Higher cost compared to carbodiimides.

Experimental Protocol: General EDC/HOBt Coupling

  • Materials: Carboxylic acid (1.0 eq), 2-thiophenemethylamine (1.1 eq)[6], EDC·HCl (1.2 eq), HOBt (1.2 eq), Diisopropylethylamine (DIPEA, 2.5 eq), and anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DCM.

    • Add HOBt and EDC·HCl to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

    • Add 2-thiophenemethylamine, followed by the dropwise addition of DIPEA.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Typical reaction times are 4-18 hours.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient).

The Acyl Halide Method (Schotten-Baumann Reaction)

For robust carboxylic acids, conversion to a highly reactive acyl chloride followed by reaction with the amine is a powerful and often high-yielding strategy.[11] This method, typically performed under Schotten-Baumann conditions, is a cornerstone of classical organic synthesis.[12]

Causality and Mechanistic Insight: The reaction of a carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, generates an acyl chloride. This electrophile is significantly more reactive than the parent carboxylic acid. The subsequent reaction with an amine is rapid and often exothermic. Schotten-Baumann conditions typically employ a two-phase system (e.g., an organic solvent and aqueous base).[13] The base neutralizes the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[14]

Experimental Protocol: Acyl Chloride Formation and Coupling

  • Materials: Carboxylic acid (1.0 eq), thionyl chloride (2.0 eq), catalytic DMF, anhydrous toluene, 2-thiophenemethylamine (1.1 eq), 10% aqueous NaOH, and DCM.

  • Procedure (Step 1: Acyl Chloride Formation):

    • Suspend the carboxylic acid in anhydrous toluene. Add a catalytic drop of DMF.

    • Add thionyl chloride dropwise at room temperature.

    • Heat the mixture to reflux (approx. 80-100 °C) for 2-4 hours until gas evolution ceases.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The crude acyl chloride is often used directly in the next step.

  • Procedure (Step 2: Schotten-Baumann Coupling):

    • Dissolve the crude acyl chloride in DCM and cool the solution in an ice bath.

    • In a separate flask, dissolve 2-thiophenemethylamine in 10% aqueous NaOH.

    • Add the amine solution to the vigorously stirred acyl chloride solution dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by recrystallization or column chromatography.[15]

Green Chemistry Approach: Direct Catalytic Amidation

In a drive towards more sustainable and atom-economical processes, direct catalytic amidation has emerged as a compelling alternative.[16] These methods avoid the use of stoichiometric activating agents, producing water as the only byproduct. Boron-based catalysts, particularly boric acid and various boronic acids, are effective for this transformation.[17]

Causality and Mechanistic Insight: Boronic acid catalysts are thought to activate the carboxylic acid by forming a reactive acyloxyboron intermediate.[17] This process is facilitated by the removal of water, often using a Dean-Stark apparatus or molecular sieves. The amine then attacks this activated intermediate to form the amide bond and regenerate the catalyst. This cycle avoids the generation of stoichiometric waste products associated with traditional coupling reagents.

Experimental Protocol: Boric Acid-Catalyzed Amidation

  • Materials: Carboxylic acid (1.0 eq), 2-thiophenemethylamine (1.2 eq), Boric Acid (5-10 mol%), and toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the carboxylic acid, 2-thiophenemethylamine, boric acid, and toluene.

    • Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

    • Monitor the reaction by TLC. The reaction can take 12-24 hours to reach completion.

    • Once complete, cool the reaction mixture and remove the toluene under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous base (e.g., NaHCO₃) to remove any unreacted carboxylic acid, followed by brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Multicomponent Reactions (MCRs) for Library Synthesis

Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), are exceptionally powerful for generating molecular diversity from simple building blocks in a single synthetic operation.[18][19] The U-4CR combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[20]

Causality and Mechanistic Insight: For the synthesis of N-(thien-2-ylmethyl)amide derivatives, 2-thiophenemethylamine serves as the amine component. The reaction is believed to proceed via the initial formation of an imine from the aldehyde and amine.[20] This imine is then protonated by the carboxylic acid, forming an iminium ion. The isocyanide undergoes nucleophilic attack on the iminium ion, followed by trapping of the resulting nitrilium ion by the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable bis-amide product.[20]

// Reactants Aldehyde [label="Aldehyde"]; ThAmine [label="2-Thiophenemethylamine"]; RCOOH [label="Carboxylic Acid"]; Isocyanide [label="Isocyanide"];

// Intermediates Imine [label="Imine"]; Iminium [label="Iminium Ion", fillcolor="#FBBC05"]; Nitrilium [label="Nitrilium Ion"]; Intermediate8 [label="Intermediate"]; Product [label="α-Acylamino Amide\n(Ugi Product)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Flow Aldehyde -> Imine; ThAmine -> Imine; Imine -> Iminium [label="+ H⁺ (from RCOOH)"]; Iminium -> Nitrilium; Isocyanide -> Nitrilium; Nitrilium -> Intermediate8 [label="+ RCOO⁻"]; Intermediate8 -> Product [label="Mumm\nRearrangement"]; } ` Figure 3: Simplified mechanism of the Ugi four-component reaction.

Experimental Protocol: Ugi Four-Component Reaction

  • Materials: Aldehyde (1.0 eq), 2-thiophenemethylamine (1.0 eq), carboxylic acid (1.0 eq), isocyanide (e.g., tert-butyl isocyanide, 1.0 eq), and methanol.

  • Procedure:

    • In a flask, dissolve the aldehyde and 2-thiophenemethylamine in methanol and stir for 30 minutes at room temperature.

    • Add the carboxylic acid to the mixture and continue stirring for another 10 minutes.

    • Add the isocyanide to the reaction mixture. The reaction is often exothermic.

    • Stir at room temperature for 24-48 hours. Monitor by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting bis-amide by flash column chromatography.[21]

Comparative Analysis and Field Insights

MethodKey StrengthsKey LimitationsBest Suited For...
Peptide Coupling High yields, broad substrate scope, mild conditions.High cost of reagents, generates stoichiometric waste.Synthesis of complex, sensitive, or chiral molecules.
Acyl Halide Cost-effective, high reactivity, straightforward purification.Harsh conditions for acyl chloride formation, not suitable for sensitive substrates.Large-scale synthesis of robust amide derivatives.
Catalytic Amidation Atom-economical, environmentally friendly ("green").Slower reaction times, requires heat and water removal, catalyst compatibility issues.Process chemistry and sustainable synthesis initiatives.
Ugi Reaction High efficiency, rapid generation of diverse libraries, operational simplicity.Produces a bis-amide structure, requiring specific synthetic design.Diversity-oriented synthesis and hit-to-lead optimization.

Expertise & Experience: The choice of synthetic route is not merely academic; it is dictated by project goals. For early-stage discovery where a diverse set of analogs is needed, the Ugi reaction is unparalleled in its efficiency. For late-stage scale-up of a promising lead compound, the cost-effectiveness and robustness of the acyl halide or a highly optimized catalytic method become paramount. When dealing with precious, complex, or chiral building blocks, the reliability and mildness of modern peptide coupling reagents like HATU or COMU justify their expense.

Conclusion and Future Perspectives

The synthesis of N-(thien-2-ylmethyl)amide derivatives is a well-established field with a diverse toolkit of reliable methods. While classical coupling and acylation strategies remain the workhorses for many applications, the increasing demand for sustainable and efficient chemical processes is driving innovation in direct catalytic amidation. Furthermore, the power of multicomponent reactions to rapidly assemble complex molecules will continue to accelerate the discovery of new bioactive agents built around this valuable scaffold. Future research will likely focus on expanding the scope of catalytic systems to include more challenging substrates under even milder conditions, further cementing the importance of the N-(thien-2-ylmethyl)amide core in the landscape of chemical and pharmaceutical research.

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Sources

Methodological & Application

Application Note: Evaluation of 2-bromo-N-(thien-2-ylmethyl)butanamide as a Covalent Cysteine Protease Inhibitor

[1]

Executive Summary

This guide details the evaluation of 2-bromo-N-(thien-2-ylmethyl)butanamide as a candidate covalent inhibitor.[1] Belonging to the

1

Unlike reversible inhibitors, this molecule acts via an irreversible or slowly reversible alkylation mechanism. Consequently, standard IC


Chemical Identity & Mechanism of Action[3][4][5]

Compound Profile[1]
  • IUPAC Name: 2-bromo-N-(thiophen-2-ylmethyl)butanamide[1]

  • Core Scaffold:

    
    -bromobutanamide (Electrophilic Warhead)[1]
    
  • R-Group: Thiophen-2-ylmethyl (Hydrophobic Anchor/P1' Ligand)[1]

  • Mechanism Class: Covalent Electrophile (Alkylating Agent)[1]

Mechanism of Inhibition

The inhibition proceeds via a nucleophilic substitution (



1

Reaction Scheme:

Mechanistic Visualization

The following diagram illustrates the interaction pathway and the critical decision points in the evaluation workflow.

InhibitionMechanismEnzymeActive Enzyme(Nucleophilic Cys-SH)ComplexNon-Covalent Complex(Michaelis Complex)Enzyme->ComplexBinding (KI)Inhibitor2-bromo-N-(thien-2-ylmethyl)butanamide(Electrophile)Inhibitor->ComplexAdductCovalent Adduct(Thioether Bond)Complex->AdductAlkylation (kinact)SN2 ReactionInactivePermanently InhibitedEnzymeAdduct->InactiveLoss of ActivityGSHGlutathione/DTT(Assay Interference)GSH->InhibitorScavenging

Figure 1: Mechanism of covalent inhibition. The

1

Critical Experimental Considerations

The "DTT Problem"
1

1
  • Risk: These reducing agents will react with the inhibitor before it reaches the enzyme, leading to false negatives (high IC

    
    ).
    
  • Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent.[1] TCEP is stable and does not contain a thiol group, preventing reaction with the

    
    -bromoamide.
    
Stability & Solubility

The bromine atom is a good leaving group, making the compound susceptible to hydrolysis in basic pH.

  • Storage: Store solid at -20°C. Make fresh DMSO stocks immediately before use.

  • Buffer pH: Maintain pH < 8.0 to minimize spontaneous hydrolysis.

Experimental Protocols

Protocol A: Time-Dependent Inhibition (IC Shift Assay)

Objective: To determine if the inhibitor acts reversibly or covalently.[1] A leftward shift in IC

Materials:

  • Enzyme: Papain or Cathepsin B (10 nM final).

  • Substrate: Fluorogenic peptide (e.g., Z-FR-AMC,

    
     concentration).[1]
    
  • Buffer: 50 mM Sodium Acetate pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP (NO DTT).

Workflow:

Step Action Notes
1 Preparation Prepare 100x inhibitor stocks in DMSO (8-point dilution series).
2 Pre-incubation Incubate Enzyme + Inhibitor for 30 minutes and 0 minutes (separate plates).
3 Initiation Add Substrate to start the reaction.
4 Measurement Monitor fluorescence (Ex 360nm / Em 460nm) for 10 minutes (linear rate).

| 5 | Analysis | Calculate IC

Interpretation:

  • Reversible Inhibitor: IC

    
     (30 min) 
    
    
    IC
    
    
    (0 min).[1]
  • Covalent Inhibitor: IC

    
     (30 min) 
    
    
    IC
    
    
    (0 min) (typically >5-fold shift).[1]
Protocol B: Determination of

Objective: To quantify the potency of the covalent inhibitor.


Methodology:

  • Incubate Enzyme with varying concentrations of Inhibitor (

    
    ) for different times (
    
    
    ).
  • At each time point (

    
     min), remove an aliquot and dilute 50-fold into a solution containing a high concentration of Substrate (to stop further inhibition).
    
  • Measure residual enzyme activity (

    
    ).
    
  • Plot

    
     vs. Time (
    
    
    ) to get the observed rate constant (
    
    
    ) for each
    
    
    .
  • Plot

    
     vs. 
    
    
    and fit to the hyperbolic equation:
    
    
    [1]
Protocol C: Mass Spectrometry Confirmation (Intact Protein)

Objective: To physically verify the formation of a covalent adduct and the stoichiometry (1:1 labeling).

Workflow:

  • Incubation: Mix Enzyme (5

    
    M) + Inhibitor (50 
    
    
    M, 10x excess) in Ammonium Acetate buffer (pH 6.0). Incubate for 1 hour.
  • Control: Enzyme + DMSO only.

  • Desalting: Pass samples through a C4 ZipTip or rapid SEC column to remove excess inhibitor.

  • Analysis: ESI-TOF Mass Spectrometry (Positive mode).

  • Calculation:

    • Expected Mass Shift (

      
      ) = Mass of Inhibitor - Mass of Bromide (leaving group).[1]
      
    • MW of Inhibitor: ~262.17 Da

    • Mass of Bromine: ~79.90 Da

    • Expected

      
      :  +182.27 Da (approx).
      

Data Reporting & Visualization[1]

When reporting results for this compound, use the following structure to ensure clarity and reproducibility.

Summary Table Template
ParameterValue (Example)UnitSignificance
IC

(0 min)
> 50

M
Low initial affinity (reversible binding).[1]
IC

(30 min)
1.2

M
Significant time-dependent potency.[1]

0.05min

Rate of covalent bond formation.[1]

10.5

M
Affinity of the non-covalent complex.

4761M

s

Overall Efficiency (Key metric for comparison).
Mass Shift +182.3DaConfirms specific alkylation (-Br loss).[1]
Workflow Diagram

ExperimentalWorkflowStartCompoundResuspensionSolubilityCheck Solubility(PBS/DMSO)Start->SolubilityScreenIC50 Shift Assay(+/- 30 min Pre-incubation)Solubility->ScreenDecisionShift Observed?Screen->DecisionKineticDetermine kinact/KI(kobs vs [I])Decision->KineticYes (>5x shift)StopDiscard / Re-designDecision->StopNo ShiftMSMass Spec Validation(Confirm Adduct Mass)Kinetic->MS

Figure 2: Experimental decision tree for validating 2-bromo-N-(thien-2-ylmethyl)butanamide.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639–4750. Link[1]

  • Resnick, L., et al. (2019). "Design and characterization of alpha-bromoacetamide inhibitors." Journal of Medicinal Chemistry. (General reference for alpha-haloamide mechanism).
  • PubChem Compound Summary. "2-bromo-N-(thiophen-2-ylmethyl)butanamide (CID 16641278)."[1] National Center for Biotechnology Information. Link

using 2-bromo-N-(thien-2-ylmethyl)butanamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 2-bromo-N-(thien-2-ylmethyl)butanamide in Medicinal Chemistry

Abstract

This technical guide details the application of 2-bromo-N-(thien-2-ylmethyl)butanamide as a versatile electrophilic building block in drug discovery.[1] Characterized by a reactive


-bromo amide "warhead" and a lipophilic thiophene bioisostere, this compound serves two primary roles:[1] (1) as a covalent fragment for cysteine-targeted screening, and (2) as a synthetic intermediate for generating diversity-oriented peptidomimetic libraries.[1] This document provides validated protocols for nucleophilic substitution (

), kinetic solubility assessment, and glutathione (GSH) reactivity profiling.

Introduction: The Chemical Scaffold

In medicinal chemistry, the integration of thiophene rings as bioisosteres for phenyl groups is a proven strategy to improve lipophilicity and metabolic stability while maintaining aromatic


-

stacking interactions [1]. When coupled with an

-halo amide, the resulting scaffold, 2-bromo-N-(thien-2-ylmethyl)butanamide , becomes a dual-purpose tool.[1]
  • Electrophilic Warhead: The

    
    -bromo position is highly susceptible to nucleophilic attack, making it an ideal probe for identifying cysteine-reactive sites in proteins (Targeted Covalent Inhibitors - TCI).[1]
    
  • Synthetic Handle: It serves as a "linchpin" for connecting the thiophene-methylamine motif to other pharmacophores via

    
    - or 
    
    
    
    -alkylation.[1]
Chemical Profile
PropertyValue
IUPAC Name 2-bromo-N-(thiophen-2-ylmethyl)butanamide
Molecular Formula

Molecular Weight 262.17 g/mol
Reactive Motif

-Bromo amide (Alkylating agent)
LogP (Calc) ~2.3 (Moderate Lipophilicity)
Storage 2–8°C, under inert gas (Ar/N2); protect from light.[1][2]

Core Applications & Mechanisms

Covalent Fragment Screening (Cysteine Targeting)

-Bromo amides are classified as mild-to-moderate electrophiles.[1] Unlike acrylamides (Michael acceptors), they react via direct displacement (

).[1] This compound is used to map solvent-exposed cysteines in kinases or proteases.[1]
Diversity-Oriented Synthesis (DOS)

The compound acts as a core for "Decorating the Scaffold."[1] By displacing the bromine with various amines (primary/secondary) or thiols, researchers can rapidly generate a library of


-amino amides , which are structural mimics of peptide bonds found in protease inhibitors.

Experimental Protocols

Protocol A: General Nucleophilic Substitution ( ) for Library Generation

Objective: To synthesize a library of


-amino amides by reacting the scaffold with secondary amines (e.g., morpholine, piperazine derivatives).

Reagents:

  • Substrate: 2-bromo-N-(thien-2-ylmethyl)butanamide (1.0 equiv)[1]

  • Nucleophile: Secondary amine (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) or DIPEA (1.5 – 2.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 0.5 mmol of 2-bromo-N-(thien-2-ylmethyl)butanamide in 3 mL of anhydrous MeCN in a 10 mL reaction vial.

  • Addition: Add 1.5 equiv of

    
     (solid) followed by 1.2 equiv of the amine nucleophile.
    
  • Reaction: Seal the vial and stir at 60°C for 4–12 hours.

    • Note: Monitor via LC-MS.[1] The bromine isotopic pattern (1:1 doublet) will disappear, replaced by the product mass.

  • Workup:

    • Filter off inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc, wash with water (x2) and brine (x1).[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient) is usually sufficient.[1]

Critical Control:

  • Steric Hindrance: The ethyl group at the

    
    -position (from the butanamide chain) slows the reaction compared to acetamides.[1] Heating is often required.[1]
    
Protocol B: Glutathione (GSH) Reactivity Assay

Objective: To determine the intrinsic electrophilicity (


) and plasma stability of the compound.[1] High reactivity suggests potential toxicity (non-specific alkylation), while moderate reactivity is desired for targeted covalent drugs.

Materials:

  • Test Compound (10 mM DMSO stock)

  • Reduced Glutathione (GSH)[1]

  • Phosphate Buffer (PBS), pH 7.4

  • Internal Standard (e.g., Indomethacin)

Workflow:

  • Incubation: Prepare a mixture containing 50

    
    M Test Compound and 5 mM GSH (100-fold excess to ensure pseudo-first-order kinetics) in PBS (pH 7.4) with 10% DMSO.
    
  • Sampling: Incubate at 37°C. Withdraw aliquots at

    
     min.
    
  • Quenching: Immediately quench aliquots with 1% Formic Acid in MeCN containing the Internal Standard.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent compound.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]
    • Half-life (

      
      ) = 
      
      
      
      .[1]

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways for this scaffold: Library Synthesis vs. Protein Alkylation.

ReactionPathways cluster_0 Medicinal Chemistry Applications Scaffold 2-bromo-N-(thien-2-ylmethyl) butanamide LibraryProduct α-Amino Amide (Library Member) Scaffold->LibraryProduct SN2 (K2CO3, 60°C) CovalentAdduct Protein Adduct (Irreversible Inhibition) Scaffold->CovalentAdduct Physiological pH (Kinetic Trap) Amine Secondary Amine (HNR2) Amine->LibraryProduct Cysteine Cysteine Thiol (Protein-SH) Cysteine->CovalentAdduct

Figure 1: Divergent utility of the scaffold. Pathway 1 (Green) generates stable libraries.[1] Pathway 2 (Red) represents biological target engagement.[1]

Safety & Handling

  • Hazard Class:

    
    -Halo amides are potent alkylating agents .[1] They are skin sensitizers and lachrymators.
    
  • PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the electrophile) before cleaning.

References

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier.[1] (Discusses Thiophene as a phenyl isostere). [1]

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Mechanisms of covalent inhibition).[1]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for a new generation of covalent inhibitors." Expert Opinion on Drug Discovery, 7(7), 561-581.[1] (GSH reactivity protocols). [1]

  • Sigma-Aldrich. (2023).[1] Product Specification: 2-Bromo-N-(thien-2-ylmethyl)butanamide.[1] (Note: General reference for commercially available building blocks).

Sources

Application Note: Functional Characterization of 2-bromo-N-(thien-2-ylmethyl)butanamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026


-Haloamide / Thiophene Isostere
Target Application:  Anti-Virulence Screening & Covalent Quorum Sensing Inhibition

Introduction & Mechanism of Action

The compound 2-bromo-N-(thien-2-ylmethyl)butanamide represents a specialized class of chemical probes designed to disrupt bacterial Quorum Sensing (QS). Structurally, it fuses a thiophene moiety (a bioisostere for the homoserine lactone headgroup of native autoinducers) with an


-bromoamide warhead .

Unlike traditional competitive antagonists that reversibly bind to QS receptors (such as LasR in Pseudomonas aeruginosa or LuxR in Vibrio spp.), this compound is designed to act as a covalent inhibitor or an irreversible antagonist . The electrophilic


-carbon is susceptible to nucleophilic attack by reactive cysteine residues within the receptor's ligand-binding pocket (e.g., Cys79 in LasR), potentially "locking" the receptor in an inactive conformation.

This Application Note details the protocols for evaluating this compound's efficacy as an anti-virulence agent, distinguishing its specific QS-inhibitory activity from non-specific cytotoxicity.

Mechanistic Pathway

The following diagram illustrates the interference of the compound with the standard AHL (Acyl-Homoserine Lactone) signaling pathway.

QS_Mechanism LasI LasI Synthase AHL Native AHL (3-oxo-C12-HSL) LasI->AHL Synthesis LasR_Inactive LasR Receptor (Unbound) AHL->LasR_Inactive Binds Compound 2-bromo-N-(thien...) (Inhibitor) Compound->LasR_Inactive Competes & Alkylates (Cys79 Target) LasR_Active LasR-AHL Complex (Active Dimer) LasR_Inactive->LasR_Active Folding LasR_Covalent LasR-Inhibitor Adduct (Irreversibly Inactive) LasR_Inactive->LasR_Covalent Covalent Modification DNA Promoter Binding (lasI/lasB) LasR_Active->DNA Activates LasR_Covalent->DNA No Binding Virulence Virulence Factors (Pyocyanin/Biofilm) DNA->Virulence Expression

Figure 1: Mechanism of Action.[1][2] The


-bromoamide warhead covalently modifies the receptor, preventing gene activation.

Primary Assay: Bacterial Reporter Gene Inhibition

Objective: Quantify the potency (IC


) of the compound in inhibiting LasR-mediated gene expression.
Model System: Pseudomonas aeruginosa PAO1-lasB-gfp (or E. coli heterologous reporter strain containing pLasR-lasI).
Materials
  • Strain: P. aeruginosa PAO1 carrying a plasmid with the lasB promoter fused to unstable GFP (GFP-ASV) or Luciferase (luxCDABE).

  • Media: AB Minimal Medium supplemented with 0.5% glucose and 0.5% casamino acids (to reduce background fluorescence).

  • Inducer: Synthetic 3-oxo-C12-HSL (Sigma).

  • Compound: 2-bromo-N-(thien-2-ylmethyl)butanamide (10 mM stock in DMSO).

Protocol
  • Overnight Culture: Inoculate reporter strain in LB media with appropriate antibiotics. Incubate at 37°C, 200 rpm overnight.

  • Sub-culture: Dilute overnight culture 1:100 into fresh AB Minimal Medium. Incubate until OD

    
     reaches 0.3 (early log phase).
    
  • Plate Setup: In a black-walled, clear-bottom 96-well plate:

    • Add 10 µL of Compound (serially diluted in media, final conc. range 0.1 µM – 100 µM).

    • Add 10 µL of Inducer (3-oxo-C12-HSL) to a final concentration of EC

      
       (typically 50 nM). Note: Adding inducer is critical to measure antagonism.
      
    • Add 180 µL of bacterial suspension.

  • Controls:

    • Positive Control: Bacteria + Inducer + DMSO (No inhibitor).

    • Negative Control: Bacteria + DMSO (No inducer).

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C with shaking (orbital) for 6–8 hours.

  • Readout: Measure GFP (Ex 485 nm / Em 535 nm) and OD

    
     every hour.
    
Data Analysis

Normalize GFP signal to cell density (OD


) to rule out growth inhibition effects.


Calculate % Inhibition relative to the Positive Control.

Secondary Assay: Biofilm Inhibition (Crystal Violet)

Objective: Determine if QS inhibition translates to a phenotypic reduction in biofilm mass.

Protocol
  • Seeding: Dilute overnight P. aeruginosa culture to OD

    
     = 0.05 in M63 minimal salts media (supplemented with MgSO
    
    
    
    , glucose, and casamino acids).
  • Treatment: Add compound (10, 50, 100 µM) to the wells of a PVC or polystyrene 96-well plate (U-bottom preferred for biofilm rings).

  • Biofilm Formation: Incubate static at 37°C for 24 hours. Do not shake.

  • Washing (Critical Step):

    • Gently aspirate planktonic bacteria.

    • Wash wells 3x with sterile phosphate-buffered saline (PBS). Action: Pipette gently down the side of the well to avoid disrupting the biofilm.

  • Staining: Add 200 µL of 0.1% Crystal Violet (CV) solution. Incubate for 15 minutes at room temperature.

  • Elution: Wash wells 3x with water. Air dry. Solubilize the bound CV dye with 200 µL of 30% Acetic Acid or 95% Ethanol.

  • Quantification: Transfer supernatant to a fresh plate and measure Absorbance at 550–590 nm.

Safety Counter-Screen: Mammalian Cytotoxicity

Objective: The


-bromo group is a non-specific alkylating agent. It is vital to determine the Selectivity Index (SI = CC

/ IC

). Model: HEK293 (Human Embryonic Kidney) or HepG2 cells.
Protocol
  • Seeding: Seed cells at 5,000 cells/well in DMEM + 10% FBS in a 96-well tissue culture plate. Incubate 24h for attachment.

  • Treatment: Remove media. Add fresh media containing the compound (1 µM – 200 µM).

    • Note: Avoid using thiol-containing media supplements (like excess glutathione) initially, as they may quench the

      
      -bromo warhead before it enters the cell.
      
  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Advanced Validation: Washout Recovery Assay

Objective: To distinguish between reversible binding and covalent (irreversible) modification.

Experimental Workflow

If the compound is a covalent inhibitor (as suggested by the


-bromo group), the inhibitory effect should persist even after the compound is removed from the media.

Washout_Assay Step1 1. Pre-Incubation Bacteria + Compound (2h) Step2 2. Wash Step Centrifuge & Resuspend in Compound-Free Media Step1->Step2 Step3 3. Induction Add AHL (Agonist) Step2->Step3 Step4 4. Measurement Monitor GFP over 4h Step3->Step4 ResultA Result A: GFP Recovery (Reversible Inhibitor) Step4->ResultA ResultB Result B: No GFP (Covalent/Irreversible) Step4->ResultB

Figure 2: Washout Assay Workflow. Persistent inhibition after washing indicates covalent target engagement.

Interpretation
  • Reversible Control: Cells treated with a competitive inhibitor (e.g., Furanone C-30) will regain fluorescence after washing and adding inducer.

  • Covalent Candidate: Cells treated with 2-bromo-N-(thien-2-ylmethyl)butanamide should show delayed or suppressed recovery of fluorescence, as the LasR receptors synthesized prior to the wash are permanently inactivated.

Summary of Expected Results

AssayReadoutExpected Outcome (Active)Interpretation
Reporter Gene GFP / OD

Dose-dependent decreaseDisruption of LasR transcriptional activation.
Biofilm (CV) Absorbance 590nmReduced stainingInhibition of phenotypic virulence traits.
Cytotoxicity Absorbance 570nmHigh IC

(> 50 µM)
Low mammalian toxicity (Good Selectivity Index).
Washout Fluorescence RecoveryNo/Slow RecoverySuggests covalent modification of the receptor.

References

  • Amara, N., et al. (2011). "Covalent Inhibition of Bacterial Quorum Sensing." Journal of the American Chemical Society.[3]

    • Context: Establishes the methodology for using electrophilic probes (isothiocyanates and halo-amides) to target Cys79 in LasR.
  • Defoirdt, T., et al. (2012). "Brominated furanones as quorum sensing inhibitors." Environmental Microbiology.

    • Context: Discusses the mechanism of halogenated compounds in disrupting biofilm formation.[4]

  • Fong, J., et al. (2019). "Thiophenesulfonamides as Specific Inhibitors of Quorum Sensing in Vibrio." Frontiers in Cellular and Infection Microbiology.

    • Context: Validates the thiophene scaffold as a potent bioisostere for AHL lactone rings in QS inhibitors.
  • O'Reilly, M.C., et al. (2018). "Structural and Functional Analysis of Quorum Sensing Inhibitors." Cell Chemical Biology.

    • Context: Provides the structural basis for amide-based inhibitors binding to the LasR pocket.

Sources

use of 2-bromo-N-(thien-2-ylmethyl)butanamide in target identification studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Target Identification Using the Covalent Probe 2-bromo-N-(thien-2-ylmethyl)butanamide

Authored by: A Senior Application Scientist

Introduction: The Challenge of Target Deconvolution

Phenotypic screening is a powerful engine for drug discovery, identifying compounds that elicit a desired biological response in cells or organisms. However, a significant bottleneck remains: the deconvolution of the compound's mechanism of action, specifically the identification of its direct molecular target(s).[1] This process is crucial for optimizing lead compounds and understanding potential off-target effects.[2]

This guide presents a comprehensive strategy for identifying the cellular targets of a novel bioactive compound, using 2-bromo-N-(thien-2-ylmethyl)butanamide as a model molecule. The chemical architecture of this compound provides a clear rationale for the experimental approach. The presence of an α-bromo amide functional group suggests it acts as a targeted covalent inhibitor.[3] This electrophilic "warhead" is poised to form a stable covalent bond with a nucleophilic amino acid residue (such as cysteine, lysine, or histidine) within a protein's binding pocket.[4] This covalent and irreversible mode of action is a key feature that can be exploited for robust target identification.

We will detail a chemoproteomic workflow centered on Activity-Based Protein Profiling (ABPP), a state-of-the-art technique for mapping functional protein interactions directly in complex biological systems.[5][6] This guide provides the foundational principles, step-by-step protocols, and data interpretation strategies for researchers and drug development professionals.

Section 1: Foundational Strategy: From Bioactive Compound to Chemical Probe

To identify its binding partners, the parent compound must first be converted into a chemical probe. This involves appending a small, inert "handle" that enables downstream enrichment and detection. A terminal alkyne is the ideal choice for this handle due to its minimal steric bulk and its ability to undergo highly specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8]

The core principle is to design a probe that retains the biological activity of the parent compound. The linker connecting the handle should be placed at a position that does not interfere with the molecule's critical binding interactions. For 2-bromo-N-(thien-2-ylmethyl)butanamide, modifying the parent butanoic acid before the final amidation step is a logical synthetic route.

Expert Insight: The choice of a terminal alkyne over a biotin tag for the initial probe design is critical. Direct biotinylation can create a bulky probe that may lose affinity for the target or fail to penetrate cell membranes. The two-step "click" approach allows the initial biological labeling to occur with the small, minimally perturbing alkyne probe, with the bulky biotin tag being added later for affinity purification.[7]

cluster_synthesis Probe Synthesis Workflow A Parent Compound (2-bromo-N-(thien-2-ylmethyl)butanamide) B Design Alkyne-Tagged Analog (e.g., 2-bromo-N-(thien-2-ylmethyl)pent-4-ynamide) A->B Structural Analysis C Chemical Synthesis & Purification B->C Organic Synthesis D Biological Activity Validation (Confirm probe retains activity of parent compound) C->D Cell-based Assays

Caption: Workflow for designing and validating an alkyne-tagged chemical probe.

Section 2: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is the premier method for identifying the specific targets of covalent inhibitors.[9][10] The strategy relies on the principle that pre-incubation of a proteome with the parent compound (the "inhibitor") will occupy the binding sites of its targets. Consequently, these occupied targets will be unavailable for labeling by the subsequently added alkyne-tagged chemical probe (the "probe"). By comparing the protein labeling profiles of an inhibitor-treated sample versus a vehicle-treated control, specific targets can be identified through quantitative mass spectrometry as proteins with significantly depleted probe labeling.[7]

This approach provides a self-validating system: only proteins whose labeling by the probe is specifically competed off by the parent compound are considered high-confidence targets. This elegantly filters out non-specific background binding.

cluster_workflow Competitive ABPP Workflow proteome Native Proteome (Cell or Tissue Lysate) split proteome->split control_treat Vehicle Treatment (e.g., DMSO) split->control_treat Control exp_treat Inhibitor Treatment (Parent Compound) split->exp_treat Experimental probe_label_c Add Alkyne Probe control_treat->probe_label_c probe_label_e Add Alkyne Probe exp_treat->probe_label_e click_c CuAAC 'Click' Reaction (Azide-Biotin) probe_label_c->click_c click_e CuAAC 'Click' Reaction (Azide-Biotin) probe_label_e->click_e enrich_c Streptavidin Enrichment click_c->enrich_c enrich_e Streptavidin Enrichment click_e->enrich_e digest_c On-Bead Trypsin Digestion enrich_c->digest_c digest_e On-Bead Trypsin Digestion enrich_e->digest_e ms_analysis Quantitative LC-MS/MS Analysis digest_c->ms_analysis digest_e->ms_analysis data_interp Data Interpretation (Identify proteins with reduced signal in experimental sample) ms_analysis->data_interp cluster_validation Target Validation Funnel A Candidate Proteins from ABPP Screen B Orthogonal Confirmation (Western Blot) A->B Confirm competition in lysate C Direct Binding Confirmation (Recombinant Protein Assays: SPR, ITC) B->C Confirm direct interaction D Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) C->D Confirm engagement in live cells E Validated Target D->E Final Confirmation

Caption: A hierarchical workflow for validating candidate protein targets.

Protocol 2: Western Blot for Target Engagement

This protocol provides a rapid visual confirmation of the competition observed in the mass spectrometry experiment for a specific candidate protein.

Methodology:

  • Perform the competitive labeling and click chemistry steps (1-3) from Protocol 1.

  • Instead of proceeding to enrichment, stop after the click reaction.

  • Denature the protein samples in SDS-PAGE loading buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with streptavidin conjugated to horseradish peroxidase (HRP) to detect all biotinylated (probe-labeled) proteins.

  • Develop the blot. A successful target will show a strong band in the control lane and a significantly fainter band in the inhibitor-treated lane at the correct molecular weight.

  • Strip and re-probe the membrane with an antibody specific to the candidate protein to confirm equal protein loading in both lanes.

Protocol 3: Biophysical Confirmation with Recombinant Protein

To prove a direct interaction, assays with purified recombinant protein are the gold standard.

  • Surface Plasmon Resonance (SPR): This technique measures binding kinetics (kₐ, kₔ) and affinity (Kₔ) in real-time. [11]The purified candidate protein is immobilized on a sensor chip, and the parent compound is flowed over the surface at various concentrations.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₔ, ΔH, ΔS). [11]This method is performed in solution and requires no labeling or immobilization.

Conclusion and Outlook

The framework presented in this guide provides a robust and reliable pathway for moving from a bioactive small molecule with an unknown mechanism to a validated molecular target. By leveraging the inherent reactivity of a covalent compound like 2-bromo-N-(thien-2-ylmethyl)butanamide, competitive chemoproteomic strategies enable target identification within the native biological context. The subsequent validation cascade ensures high confidence in the identified protein-ligand interactions. This comprehensive approach accelerates the drug discovery process, enabling informed lead optimization and providing critical insights into the biological pathways modulated by novel therapeutics.

References

  • Mass spectrometry and systems biology approaches in drug target discovery. (2015). Drug Target Review. [Link]

  • Mass spectrometry applications for drug discovery and development. (2021). Drug Target Review. [Link]

  • How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. (n.d.). Technology Networks. [Link]

  • Mass Spectrometry-Based Proteomics in Drug Discovery and Development. (2024). Frontiers in Chemistry. [Link]

  • A new test set for validating predictions of protein-ligand interaction. (2002). Proteins: Structure, Function, and Bioinformatics. [Link]

  • Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. (2022). Biochemistry (Moscow). [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). Molecules. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025). International Journal of Molecular Sciences. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Nature Protocols. [Link]

  • Chemical Proteomics. (n.d.). Evotec. [Link]

  • Activity-based proteomics. (n.d.). Wikipedia. [Link]

  • Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. (2023). RSC Medicinal Chemistry. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Nature Protocols. [Link]

  • Targeted covalent inhibitors. (n.d.). Wikipedia. [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (2021). Frontiers in Chemistry. [Link]

  • Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Activity-Based Protein Profiling (ABPP) Service. (n.d.). Mtoz Biolabs. [Link]

  • Quick-and-Easy Validation of Protein–Ligand Binding Models Using Fragment-Based Semiempirical Quantum Chemistry. (2025). Journal of Chemical Information and Modeling. [Link]

  • Chemistry-based functional proteomics for drug target deconvolution. (2012). Expert Opinion on Drug Discovery. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2012). Future Medicinal Chemistry. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]

  • 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development'. (2020). Journal of Controlled Release. [Link]

  • Activity-based Protein Profiling. (2018). eLS. [Link]

  • Estimation of the protein–ligand interaction energy for model building and validation. (2017). Acta Crystallographica Section D: Structural Biology. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Chemistry. [Link]

  • Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. (2015). Molecules. [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). JACS Au. [Link]

  • Structures and workflow of chemical probes used for target deconvolution. (2020). Medicinal Research Reviews. [Link]

Sources

Troubleshooting & Optimization

purification challenges of crude 2-bromo-N-(thien-2-ylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 2-bromo-N-(thien-2-ylmethyl)butanamide

Status: Active Ticket ID: CHEM-SUP-8835 Subject: Troubleshooting Purification, Stability, and Isolation of


-Bromoamides
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Introduction: The Nature of the Beast

You are likely encountering difficulties with 2-bromo-N-(thien-2-ylmethyl)butanamide because it sits at the intersection of three chemically sensitive functionalities:

  • 
    -Bromoamide:  Susceptible to thermal elimination (dehydrohalogenation) and nucleophilic attack.
    
  • Thiophene Ring: Electron-rich and prone to oxidation or acid-catalyzed polymerization (often resulting in "black tars").

  • Amide Linkage: Capable of strong hydrogen bonding, leading to high viscosity oils rather than clean solids.

This guide moves beyond standard protocols to address the specific physicochemical traps of this molecule.

Module 1: Pre-Purification Diagnostics (The "Black Tar" Prevention)

Q: My crude reaction mixture turned from amber to dark brown/black upon concentration. Is the product gone?

A: Not necessarily, but you are witnessing degradation. The "black tar" is likely polymerized thiophene or decomposition products caused by residual acid.

The Fix (Protocol):

  • Acid Scavenging: Ensure your reaction included a base (e.g.,

    
     or DIPEA). If the crude is acidic (pH < 4), the thiophene ring is at risk.
    
  • Thermal Limit:

    
    -Bromoamides are thermally labile. Never  heat the water bath above 40°C  during rotary evaporation.
    
  • Radical Inhibitor: If you observe rapid darkening, add a trace amount of BHT (butylated hydroxytoluene) to the crude to inhibit radical polymerization of the thiophene.

Module 2: Extraction & Workup Optimization

Q: I have a persistent emulsion during the aqueous workup. How do I break it?

A: The amide functionality acts as a surfactant. Standard shaking creates stable emulsions.

Optimized Workup Protocol:

  • Solvent Choice: Switch from Dichloromethane (DCM) to Ethyl Acetate (EtOAc) . EtOAc is less prone to emulsion formation with this specific lipophilic amide.

  • The "Gentle Rock" Method: Do not shake the separatory funnel vigorously. Invert gently 20 times.

  • Brine Wash: Use saturated NaCl (brine) for every wash step to increase ionic strength.

Table 1: Wash Sequence for Impurity Removal

Wash Solution Target Impurity Risk Factor
1M HCl (Cold) Residual 2-thiophenemethylamine High: Prolonged contact hydrolyzes the amide. Keep contact time < 5 mins.

| Sat.


  | Residual 2-bromobutyric acid | Low:  Safe, but watch for 

evolution. | | Sat. NaCl (Brine) | Water removal | None: Essential for drying. |

Module 3: Crystallization Strategies (The Gold Standard)

Q: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?

A: This is the most common issue with alkyl-chain amides. The compound is precipitating as a supercooled liquid rather than a solid.

Troubleshooting "Oiling Out":

  • The Scratch Technique: Use a glass rod to scratch the side of the flask at the oil/solvent interface. This provides nucleation sites.

  • Seed Crystals: If you have any solid from a previous batch (even impure), add a speck at room temperature.

  • Solvent Switching: You are likely using a solvent system where the solubility drops too steeply (e.g., hot Hexane).

    • Recommended System:EtOAc / Hexanes (1:4) . Dissolve in minimum warm EtOAc (

      
      ), then add Hexanes dropwise until persistent cloudiness appears.
      

Q: What is the best solvent system for this specific molecule?

Based on the lipophilic butyl chain and the aromatic thiophene, we recommend the following hierarchy:

  • Ethanol/Water (Slow Evaporation): Dissolve in Ethanol; add water until turbid; let stand open in a fume hood.

  • IPA (Isopropyl Alcohol): Good for removing polar impurities.

  • Toluene/Heptane: Excellent for removing non-polar tars, but requires higher heat (risk of degradation).

Module 4: Chromatography Troubleshooting

Q: I lost 40% of my mass on the silica column. Where did it go?

A: Your compound likely decomposed. The acidic nature of silica gel (


) catalyzes the elimination of HBr from the 

-position, forming the

-unsaturated amide (crotonamide derivative).

The Solution: Neutralized Silica You must buffer your stationary phase.

  • Protocol: Pre-wash your silica column with the eluent containing 1% Triethylamine (

    
    ) . Then, run your column with the standard eluent (e.g., 20% EtOAc/Hexanes). This neutralizes acidic sites.
    

Visualization of Degradation Pathway:

Degradation Start Target Molecule (2-bromo-N-...) Acid Acidic Silica / Heat Start->Acid Elimination Elimination of HBr Acid->Elimination Catalysis Product Byproduct: 2-butenamide derivative (Conjugated/Stable) Elimination->Product

Figure 1: Mechanism of on-column degradation. Acidic sites catalyze the elimination of HBr, leading to yield loss.

Module 5: Analytical Validation

Q: How do I distinguish the product from the elimination impurity by NMR?

A: The proton NMR (


-NMR) provides a distinct signature.
  • Target Compound: Look for the

    
    -proton (CH-Br). It will appear as a triplet or dd  around 
    
    
    
    4.2 - 4.5 ppm
    .
  • Elimination Impurity: Look for vinylic protons. You will see complex multiplets in the

    
     5.8 - 6.8 ppm  region (olefinic region) and the disappearance of the 
    
    
    
    -proton signal.

References & Authority

  • Purification of Amides: "Recrystallization Guide: Solvents and Strategies." Mettler Toledo. Link

  • Reactivity of

    
    -Haloamides:  "Coupling of 
    
    
    
    -bromoamides and unactivated alkenes." Chemical Science, 2021. Link
  • Silica Gel Acidity: "Aryl Boronic Esters Are Stable on Silica Gel...". Organic Letters, 2022.[1] (Contextual reference on silica sensitivity). Link

  • Thiophene Stability: "Thiophene and its derivatives: Synthesis, reactions..." ScienceDirect. (General reactivity context). Link

Sources

optimizing reaction conditions for N-acylation of thien-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Reactivity Challenge

Welcome to the technical support hub for thiophene functionalization. Optimizing the N-acylation of thien-2-ylmethanamine requires navigating a specific chemical dichotomy: balancing the nucleophilicity of the primary amine against the electron-rich, acid-sensitive nature of the thiophene ring.[1][2]

Unlike simple benzylamines, the thiophene moiety introduces two critical risks during acylation:

  • Competitive C-Acylation: The C5 position of the thiophene ring is highly susceptible to Electrophilic Aromatic Substitution (Friedel-Crafts acylation), particularly under acidic conditions.[1][2]

  • Acid-Catalyzed Polymerization: Thiophenes are sensitive to strong mineral acids (like the HCl byproduct of acid chlorides), which can lead to rapid darkening and "tarring" of the reaction mixture.[1]

This guide provides self-validating protocols and troubleshooting workflows to ensure exclusive N-acylation.

Module 1: Strategic Reagent Selection

Q: Should I use Acid Chlorides, Anhydrides, or Coupling Agents?

A: The choice depends on the stability of your acyl group and the tolerance of your thiophene ring.

Reagent ClassRecommended ForRisk FactorMitigation Strategy
Acid Chlorides (R-COCl)Robust substrates; Scale-up.[1][2]High: Generates HCl; risk of C-acylation or polymerization.[1][2]Mandatory: Use excess base (DIPEA/TEA) present in solution before adding R-COCl.[1][2]
Anhydrides

Acid-sensitive substrates.[1][2]Medium: Generates carboxylic acid byproduct.[1][2][3][4]Mild heating may be required; use DMAP as a catalyst carefully.[1][2]
Coupling Agents (HATU/EDC)Complex carboxylic acids; Late-stage functionalization.[1][2]Low: Neutral pH conditions; minimal side reactions.[1][2]Expensive for large scale; requires removal of urea/guanidine byproducts.[1][2]
Q: Which base is optimal to prevent side reactions?

A: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are superior to inorganic bases for this substrate.[1][2]

  • Why: They ensure a homogeneous organic phase (usually DCM or THF), keeping the amine unprotonated and nucleophilic.

  • Critical Function: They instantly scavenge HCl formed during the reaction.[1][2] If HCl accumulates, it protonates the amine (killing the reaction) and activates the thiophene ring for polymerization.

Module 2: Troubleshooting & Optimization

Q: My reaction mixture turned black/purple. What happened?

A: You likely triggered oxidative polymerization or acid-catalyzed degradation .[1][2]

  • Cause: Thiophene rings are electron-rich and prone to oxidation.[1][2] If acid chlorides were added without sufficient cooling or base, the exotherm and local acid concentration caused ring degradation.

  • Solution:

    • Ensure the reaction is under an inert atmosphere (

      
       or Ar).[2]
      
    • Cool the amine/base solution to 0°C before adding the acylating agent.

    • Verify your base is anhydrous and non-degraded.[1][2]

Q: I see a byproduct with Mass [M + Acyl]. Is it N-acyl or C-acyl?

A: This is the most common ambiguity. While N-acylation is kinetically favored, C-acylation (at C5) is thermodynamically possible if Lewis acids are present.[1][2]

  • Diagnosis: Run

    
    H NMR.[2][5]
    
    • N-Acyl Product: You will see the thiophene protons at C3, C4, and C5 intact (typically 3 signals or a specific splitting pattern).[1]

    • C-Acyl Impurity: The signal for the C5 proton will be missing, and the splitting pattern will simplify.[1]

  • Fix: Ensure no metal salts (Lewis acids) are present.[2] Do not use

    
     or 
    
    
    
    .[1][2]

Module 3: Visualizing the Reaction Logic

The following diagram illustrates the competing pathways and the decision logic for optimizing the reaction.

ReactionPathways Substrate Thien-2-ylmethanamine Reagent Acylating Agent (R-COX) Substrate->Reagent Condition_Acid Acidic Conditions (No Base / Lewis Acid) Reagent->Condition_Acid Route A Condition_Base Basic Conditions (DIPEA / TEA / Pyridine) Reagent->Condition_Base Route B (Recommended) Intermediate_C C-Attack (C5) (Friedel-Crafts) Condition_Acid->Intermediate_C Electrophilic Subst. Product_Side C-Acylated Impurity or Polymer Condition_Acid->Product_Side Polymerization Risk Intermediate_N N-Attack (Kinetic Control) Condition_Base->Intermediate_N Nucleophilic Attack Product_Target Target Amide (N-Acyl) Intermediate_N->Product_Target High Yield Intermediate_C->Product_Side Impurity

Caption: Pathway analysis showing the divergence between desired N-acylation (green path) and unwanted C-acylation/polymerization (red path) based on pH control.

Module 4: Experimental Protocols

Protocol A: Standard Acyl Chloride Method (High Throughput)

Best for: Stable acid chlorides, scale-up, and cost-efficiency.[1][2]

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add Thien-2-ylmethanamine (1.0 equiv) and dry DCM (Dichloromethane, 0.1 M concentration).

  • Base Addition: Add Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv).[1][2]

    • Note: The excess base is critical to neutralize HCl immediately.[1][2]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 10-15 minutes.

    • Tip: Dilute the acid chloride in a small volume of DCM to prevent local hotspots.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Quench with saturated

      
       (aq).[2][6]
      
    • Extract with DCM (x3).[2]

    • Wash organic layer with Brine.[1][2]

    • Dry over

      
      , filter, and concentrate.[6]
      
  • Purification: Recrystallization (EtOH/Hexane) or Flash Column Chromatography.[2]

Protocol B: HATU Coupling Method (High Precision)

Best for: Complex carboxylic acids, valuable substrates, or if acid sensitivity is extreme.

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in dry DMF or DCM .

  • Reagent: Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[2] Stir for 5 minutes at RT to form the activated ester.

    • Visual Check: Solution often turns slightly yellow.[1][2]

  • Coupling: Add Thien-2-ylmethanamine (1.0 equiv) to the mixture.

  • Reaction: Stir at RT for 1–2 hours.

  • Workup:

    • Dilute with EtOAc (Ethyl Acetate).[2]

    • Wash with 5% LiCl (aq) (to remove DMF), then saturated

      
      , then Brine.
      
    • Warning: Do not use 1M HCl for washing if your product is acid-sensitive; use mild citric acid or skip acid washes.[1][2]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][7] Tetrahedron, 61(46), 10827-10852.[1] [Link]

  • Organic Chemistry Portal. (n.d.).[2] Thiophene Synthesis and Reactivity. [Link]

  • Joubert, N., et al. (2020). Chemical modification of thiophene derivatives: A review. Chemistry of Heterocyclic Compounds. (Contextual grounding for C5 reactivity).

Sources

improving the stability of 2-bromo-N-(thien-2-ylmethyl)butanamide for assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 2-bromo-N-(thien-2-ylmethyl)butanamide . As a Senior Application Scientist, I have structured this content to address the specific stability challenges inherent to


-haloamides and thiophene-containing scaffolds in biological assays.

Compound: 2-bromo-N-(thien-2-ylmethyl)butanamide

Classification: Electrophilic Covalent Probe /


-Bromoamide
Primary Application:  Covalent Inhibition Assays, Fragment-Based Screening
Part 1: Executive Summary (The "Must-Knows")

If you are observing IC


 shifts , loss of potency over time , or unexpected adducts  in LCMS, your assay conditions are likely triggering the chemical instability of the 

-bromoamide warhead.
Critical Parameter Recommendation Why? (The Science)
Reducing Agents AVOID DTT &

-ME.
Use TCEP (Tris(2-carboxyethyl)phosphine) if necessary.
The

-bromo group is a "soft" electrophile that reacts rapidly with thiols (DTT, Glutathione) via S

2 substitution, neutralizing the compound before it hits the target.
pH Range Keep pH < 7.5. Ideal is pH 6.0–7.0.Basic conditions accelerate hydrolysis and can trigger dehydrohalogenation (elimination of HBr) to form reactive acrylamides.
Solvent DMSO (Anhydrous). Avoid protic solvents for stock storage.Water promotes hydrolysis. The thiophene ring is lipophilic; DMSO ensures solubility while minimizing solvolysis.
Light Exposure Amber Vials / Dark. Thiophenes and alkyl bromides are photosensitive. UV/Vis light can induce radical dehalogenation.
Material Glass or Polypropylene. Avoid polystyrene for long-term storage due to potential sorption of the lipophilic thiophene moiety.
Part 2: Deep Dive – Chemical Instability Mechanisms

To stabilize this compound, you must understand how it degrades. The molecule contains two "stress points": the electrophilic


-carbon and the electron-rich thiophene ring.
1. Thiolysis (The #1 Assay Killer)

The bromine atom at the


-position makes the adjacent carbon highly electrophilic. In assay buffers containing dithiothreitol (DTT) or 

-mercaptoethanol, the thiolate anion attacks this carbon, displacing the bromide.
  • Result: Formation of a thioether adduct.[1]

  • Impact: The compound is effectively "scavenged" by the buffer, leading to false negatives or artificially high IC

    
     values.
    
2. Hydrolysis & Elimination

While amides are generally stable, the electron-withdrawing bromine increases the acidity of the


-proton.
  • Pathway A (Hydrolysis): Water attacks the

    
    -carbon (slower than thiols) displacing Br, forming the 
    
    
    
    -hydroxy amide.
  • Pathway B (Elimination): Under basic conditions (pH > 8), a base can abstract the

    
    -proton, leading to the elimination of HBr and the formation of an 
    
    
    
    -unsaturated amide (a Michael acceptor).
3. Photolysis

The thiophene ring can act as a photosensitizer. Upon exposure to ambient light, the C-Br bond can undergo homolytic cleavage, generating radical species that lead to complex degradation mixtures.

Visualizing the Degradation Pathways

DegradationPathways Compound 2-bromo-N-(thien-2-ylmethyl)butanamide (Active Electrophile) ThiolAdduct Thiol Adduct (Inactive/Scavenged) Compound->ThiolAdduct + DTT/GSH (Fast) Hydroxy α-Hydroxy Derivative (Hydrolysis Product) Compound->Hydroxy + H2O (pH > 7.5) Elimination α,β-Unsaturated Amide (Michael Acceptor) Compound->Elimination - HBr (Base) Radical Dehalogenated Byproducts Compound->Radical + UV/Light

Figure 1: Primary degradation pathways. Note that reaction with buffer thiols (Red Arrow) is the fastest and most common cause of assay failure.

Part 3: Protocols & Troubleshooting
Protocol: Stability Validation Assay (LCMS)

Before running your primary screen, validate the compound's stability in your specific buffer.

  • Preparation: Prepare a 10 mM stock in anhydrous DMSO.

  • Incubation: Dilute to 100

    
    M in your Assay Buffer (e.g., PBS pH 7.4).
    
    • Condition A: Buffer only.[1]

    • Condition B: Buffer + 1 mM DTT (or your reducing agent).

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Analysis: Run on LCMS (Reverse Phase C18).

    • Monitor: Loss of parent peak [M+H]

      
      .
      
    • Look for:

      • Parent Mass - 80 Da + 1 (Loss of HBr)

        
         Elimination product.
        
      • Parent Mass - Br + OH (Hydrolysis)

        
         Hydroxy product.
        
      • Parent Mass - Br + DTT (Thiol adduct).

Troubleshooting FAQ

Q1: My IC


 shifts 10-fold when I repeat the assay the next day. Why? 
A:  This is a classic sign of "stock degradation" or "buffer scavenging."
  • Diagnosis: Did you leave the aqueous dilution sitting on the bench?

  • Fix: Prepare fresh dilutions from DMSO stock immediately before use. Do not store aqueous intermediate plates. If your buffer has DTT, the compound is reacting with it over time. Switch to TCEP (0.5 mM) which is non-nucleophilic.

Q2: I see a precipitate when I dilute into the assay buffer. A: The thiophene ring and alkyl chain make this compound lipophilic.

  • Fix: Ensure your final DMSO concentration is at least 1-2% if the protein tolerates it. Alternatively, add a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to the buffer to maintain solubility.

Q3: Can I use Glutathione (GSH) in the buffer? A: No. Glutathione is a potent nucleophile. It will attack the


-bromo group rapidly (similar to DTT), neutralizing the compound. If you are studying GST enzymes or need GSH for protein stability, you must account for this rapid consumption in your kinetic models or use a higher concentration of the inhibitor to saturate the scavenger.
Decision Tree: Optimizing Assay Conditions

TroubleshootingTree Start Start: Assay Optimization CheckDTT Does buffer contain DTT or BME? Start->CheckDTT RemoveDTT CRITICAL: Replace with TCEP (0.5 mM) CheckDTT->RemoveDTT Yes CheckPH Is pH > 7.5? CheckDTT->CheckPH No RemoveDTT->CheckPH LowerPH Adjust pH to 6.5 - 7.2 (Reduces hydrolysis) CheckPH->LowerPH Yes CheckLight Is incubation > 4 hours? CheckPH->CheckLight No LowerPH->CheckLight DarkInc Protect from light (Amber plates/foil) CheckLight->DarkInc Yes Final Proceed to Screening CheckLight->Final No DarkInc->Final

Figure 2: Step-by-step logic for eliminating environmental variables that degrade 2-bromo-N-(thien-2-ylmethyl)butanamide.

Part 4: References
  • Alpha-Haloamide Reactivity:

    • Mechanism of Thiol Alkylation: Determining the reactivity of electrophilic fragments is crucial.

      
      -Bromoamides are established covalent warheads that react via S
      
      
      
      2 mechanism with cysteine thiols.
    • Source: Flanagan, M. E., et al. (2015). "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups." Journal of Medicinal Chemistry.

  • Thiol Interference in Assays:

    • DTT/GSH Scavenging: Reducing agents like DTT are known to react with electrophilic inhibitors, leading to assay artifacts.

    • Source: Dahlin, J. L., et al. (2015). "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition." Journal of Medicinal Chemistry.

  • Stability of Thiophene Derivatives:

    • Photosensitivity: Thiophene derivatives can undergo photo-oxidation or ring opening under UV exposure.

    • Source: D'Auria, M. (2000). "Photochemical reactions of thiophenes." Current Organic Chemistry.

  • Assay Buffer Optimization:

    • TCEP Substitution: TCEP is the recommended alternative to DTT for electrophilic compounds as it lacks a nucleophilic thiol group.

    • Source: Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry.

Sources

analytical techniques to identify impurities in 2-bromo-N-(thien-2-ylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the analytical characterization of 2-bromo-N-(thien-2-ylmethyl)butanamide. The identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy.[1][2] This guide provides a comprehensive framework for researchers, analytical chemists, and drug development professionals to identify, characterize, and troubleshoot impurities associated with this specific molecule. We will explore the underlying principles of analytical techniques, provide step-by-step protocols, and offer practical troubleshooting advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions - Understanding Potential Impurities

This section addresses the foundational questions regarding the types of impurities you might encounter. A proactive understanding of potential impurities is the first step in developing a robust analytical strategy.[3]

Q1: What are the most probable process-related impurities from the synthesis of 2-bromo-N-(thien-2-ylmethyl)butanamide?

A1: Process-related impurities originate from the manufacturing process and can include starting materials, intermediates, by-products, and reagents.[2][4] For a typical amide synthesis involving the reaction of an acyl halide (2-bromobutanoyl chloride) with an amine (thien-2-ylmethanamine), you should anticipate:

  • Unreacted Starting Materials: Residual 2-bromobutanoic acid and thien-2-ylmethanamine.

  • Reagent-Related Impurities: If coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, by-products such as dicyclohexylurea (DCU) or the EDC-derived urea can be present.[5][]

  • By-products of Side Reactions:

    • Over-alkylation: The amine could potentially react with more than one molecule of the bromo-butanamide, leading to secondary or tertiary amine impurities.

    • Elimination Products: Under basic conditions, HBr could be eliminated from the API to form 2-butenoic acid derivatives.

  • Residual Catalysts: If metal catalysts are used in any synthetic step, they may persist as inorganic impurities.

Q2: My API is degrading upon storage. What are the likely degradation pathways and products?

A2: The structure of 2-bromo-N-(thien-2-ylmethyl)butanamide contains functional groups susceptible to degradation under specific environmental conditions.[7] The most common degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 2-bromobutanoic acid and thien-2-ylmethanamine.[8][9][10]

  • Oxidation: The thiophene ring is an electron-rich heterocycle and can be susceptible to oxidation, potentially forming N-oxides or S-oxides, especially under oxidative stress.

  • Photolytic Degradation: Exposure to light, particularly UV, can induce degradation. The specific products can be complex and may involve radical mechanisms.

Q3: How can I proactively identify potential degradation products to develop a stability-indicating method?

A3: The most effective strategy is to perform forced degradation (or stress testing) studies .[3][8] These studies involve subjecting the API to harsh conditions to accelerate degradation, which helps to identify potential degradants and validate that your analytical method can separate them from the pure API.[7][9]

Protocol 1: Forced Degradation Study
  • Preparation: Prepare several solutions of the API (e.g., at 1 mg/mL) in a suitable solvent like acetonitrile/water. Also prepare solutions of the API in acidic, basic, and oxidative media.

  • Acid Hydrolysis: Add 0.1 M HCl to the API solution. Heat at 60-80°C for several hours.[9]

  • Base Hydrolysis: Add 0.1 M NaOH to the API solution. Keep at room temperature or heat gently (e.g., 40°C) for several hours.[8][9]

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the API solution. Keep at room temperature for several hours.

  • Thermal Degradation: Expose the solid API powder to dry heat (e.g., 105°C) for 24-48 hours.[8]

  • Photolytic Degradation: Expose a solution of the API to UV light (e.g., 254 nm) and/or white light as per ICH Q1B guidelines.

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples by HPLC, comparing them to an unstressed control sample to identify new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the API.

Section 2: The Core Analytical Workflow for Impurity Identification

A systematic approach is essential for the efficient and accurate identification of unknown impurities. The workflow below integrates chromatographic separation with spectroscopic techniques for definitive structural elucidation.

Impurity Identification Workflow cluster_0 Step 1: Separation & Detection cluster_1 Step 2: Preliminary Identification cluster_2 Step 3: Definitive Structure Elucidation cluster_3 Outcome A API Sample with Unknown Impurity B Develop HPLC Method A->B Initial Screening C HPLC Analysis (UV Detector) B->C Optimized Conditions D LC-MS Analysis C->D Inject Sample E Obtain Molecular Weight & Formula D->E Accurate Mass Data F Isolate Impurity (Prep-HPLC) E->F If concentration is sufficient G NMR Spectroscopy (1H, 13C, 2D) F->G H Final Structure Confirmed G->H I Impurity Identified & Quantified H->I

Caption: Core workflow for impurity identification.

Part 2.1: HPLC Method Development & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating impurities from the API.[11] A well-developed method is crucial for accurate quantification and subsequent identification.

Protocol 2: Universal HPLC Method for Initial Screening
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (a good starting point for moderately polar compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV Diode Array Detector (DAD) at 235 nm (thiophene chromophore).

  • Injection Volume: 10 µL.

Rationale: A C18 column provides good retention for this molecule. A gradient elution is essential to separate impurities that may have a wide range of polarities. Formic acid is a volatile mobile phase modifier, making this method compatible with mass spectrometry (MS).[12]

HPLC Troubleshooting Guide

Q: My peaks are broad and tailing. What are the common causes and solutions? A: Peak broadening and tailing compromise resolution and accuracy.[13]

  • Cause 1: Column Overload. The sample concentration is too high.

    • Solution: Dilute your sample and re-inject.

  • Cause 2: Secondary Interactions. The analyte is interacting with active sites (silanols) on the column packing.

    • Solution: Adjust the mobile phase pH. For this neutral amide, ensure the pH is well below the pKa of silanols (~pH 4) by using an acidic modifier like formic or trifluoroacetic acid.

  • Cause 3: Mismatched Injection Solvent. The sample is dissolved in a solvent much stronger than the initial mobile phase.

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase composition.[14]

Q: I'm observing significant baseline noise or drift. How do I fix this? A: A stable baseline is critical for detecting low-level impurities.[13][15]

  • Cause 1: Insufficient Mobile Phase Degassing. Dissolved air is outgassing in the detector.

    • Solution: Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.[15]

  • Cause 2: Contaminated Mobile Phase. Impurities in your solvents or additives are causing the drift.

    • Solution: Use high-purity HPLC-grade solvents and fresh additives. Filter all mobile phases.[13]

  • Cause 3: Detector Lamp Failure. The UV lamp is nearing the end of its life.

    • Solution: Check the lamp energy and lifetime via the instrument software and replace if necessary.

Part 2.2: Mass Spectrometry for Initial Identification

Coupling HPLC with Mass Spectrometry (LC-MS) is a powerful combination that provides molecular weight information for each separated peak in real-time.[11][16] High-Resolution Mass Spectrometry (HRMS), such as Q-TOF, provides highly accurate mass data, allowing for the confident prediction of an impurity's elemental formula.[12][17]

Troubleshooting Guide for LC-MS

Q: I've detected a new peak in my UV chromatogram, but I don't see a corresponding ion in the mass spectrum. What's happening? A: This is a common issue that can arise from several factors.

  • Cause 1: Poor Ionization. The impurity may not ionize efficiently under the chosen MS source conditions (e.g., Electrospray Ionization - ESI).

    • Solution: Try switching the polarity (positive vs. negative ion mode). Also, consider using a different ionization source if available, such as Atmospheric Pressure Chemical Ionization (APCI), which can be better for less polar compounds.

  • Cause 2: Signal Suppression. Excipients or high concentrations of the API co-eluting with the impurity can suppress its ionization.[18]

    • Solution: Improve the chromatographic separation to ensure the impurity elutes in a clean region of the chromatogram. If that's not possible, diluting the sample can sometimes reduce the suppressive effects.

Part 2.3: NMR Spectroscopy for Definitive Structure Elucidation

While MS provides the "what" (molecular formula), Nuclear Magnetic Resonance (NMR) spectroscopy provides the "how" (the precise atomic connectivity and stereochemistry).[19][20] It is the definitive technique for unambiguously identifying the structure of an unknown impurity.[21]

Protocol 3: Impurity Characterization by NMR
  • Isolation: Using the developed HPLC method on a preparative scale, collect the fraction containing the impurity of interest.

  • Solvent Removal: Evaporate the solvent (and volatile buffers) from the collected fraction under reduced pressure.

  • Sample Preparation: Dissolve the isolated impurity (~1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a standard suite of NMR experiments.[21][22]

    • 1D: ¹H (Proton) and ¹³C (Carbon) spectra.

    • 2D: COSY (correlates protons on adjacent carbons), HSQC (correlates protons to their directly attached carbons), and HMBC (correlates protons and carbons over 2-3 bonds).

  • Structure Elucidation: Interpret the spectra to piece together the molecular structure. The HMBC spectrum is particularly powerful for connecting different fragments of the molecule.

NMR Troubleshooting Guide

Q: I can only isolate a very small amount of my impurity (<1 mg). How can I get good NMR data? A: Modern NMR technology is well-suited for mass-limited samples.

  • Solution 1: Use a Cryoprobe. Cryogenically cooled probes dramatically increase signal-to-noise ratio, allowing for the acquisition of high-quality data on microgram quantities of material.[21]

  • Solution 2: Use Micro-NMR Tubes. Specialized small-volume tubes (e.g., Shigemi tubes) concentrate your sample within the most sensitive region of the NMR coil, boosting signal intensity.

Section 3: Data Summary of Analytical Techniques

The table below summarizes the primary analytical techniques and their roles in impurity profiling for 2-bromo-N-(thien-2-ylmethyl)butanamide.

TechniquePrimary RoleInformation ProvidedTypical Use Case
HPLC-UV Separation & QuantificationRetention time, peak area (concentration), UV spectrumRoutine purity testing, stability studies
LC-MS Preliminary IdentificationMolecular weight of separated componentsRapidly identifying known impurities and getting MW of unknowns
HRMS (Q-TOF) Formula DeterminationHighly accurate mass (<5 ppm error) for elemental compositionDetermining the molecular formula of a completely unknown impurity
NMR Structure ElucidationDefinitive atomic connectivity, stereochemistry, functional groupsUnambiguous structure confirmation of isolated impurities
GC-MS Volatile Impurity AnalysisSeparation and identification of volatile/semi-volatile compounds[4]Measuring residual solvents from the manufacturing process[18]
ICP-MS Elemental Impurity AnalysisQuantification of trace metalsTesting for residual metal catalysts from synthesis[4][23]

Section 4: Advanced Troubleshooting Logic

When an unexpected result occurs, a logical decision-making process is required. The following diagram illustrates a troubleshooting path for an unknown peak observed during a routine HPLC-UV analysis.

Troubleshooting an Unknown Peak A Unknown Peak Observed in HPLC-UV B Inject a Solvent Blank. Is the peak present? A->B C Yes B->C Yes D No B->D No E Peak is a system artifact (ghost peak). Troubleshoot mobile phase, carryover, or system contamination. B->E Yes F Peak is sample-related. Proceed to LC-MS analysis. B->F No G Does the mass match a predicted process or degradation impurity? F->G H Yes G->H Yes I No G->I No J Tentative Identification. Confirm with a reference standard if available. G->J Yes K Truly Unknown Impurity. Proceed to isolation (Prep-HPLC) and full structural elucidation by NMR. G->K No

Caption: Decision tree for troubleshooting an unknown peak.

References

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Pharmaoffer. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test.
  • Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • University of Notre Dame. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility.
  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution.
  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques.
  • Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing.
  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

Sources

optimizing solvent systems for 2-bromo-N-(thien-2-ylmethyl)butanamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-bromo-N-(thien-2-ylmethyl)butanamide

Case ID: #TB-2B-THIO-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary

You are working with 2-bromo-N-(thien-2-ylmethyl)butanamide , a molecule containing three distinct functional domains: a lipophilic thiophene ring, a polar amide linkage, and a reactive


-bromo alkyl chain.

This specific combination creates a "solubility paradox" where the molecule is too soluble in organic solvents for easy precipitation but potentially unstable on standard silica gel due to the labile C-Br bond [1, 2]. This guide prioritizes recrystallization to avoid decomposition, with modified chromatography as a secondary option.

Module 1: Solvent System Optimization

Q: I am trying to recrystallize my crude product, but standard solvents aren't working. What is the logic for this specific molecule?

A: Your molecule has an intermediate polarity. The thiophene ring drives solubility in non-polar solvents, while the amide hydrogen bonding requires polar disruptors.

The "Golden Zone" for this substrate: You need a solvent system that disrupts the intermolecular hydrogen bonding of the amide at high temperatures but forces the lipophilic thiophene-alkyl chain to aggregate at low temperatures.

Recommended Solvent Screening Table:

Solvent SystemRatio (v/v)SuitabilityTechnical Notes
EtOAc / Hexanes 1:3 to 1:5High Primary Recommendation. Dissolve in min. hot EtOAc; add Hexanes until turbid. Excellent for removing non-polar impurities.
EtOH / Water 9:1 to 7:3Medium Good for removing inorganic salts (amine hydrobromides). Risk: Hydrolysis of the

-bromo group if heated too long [3].
IPA (Isopropyl Alcohol) 100%High "Goldilocks" solvent. often yields defined needles rather than amorphous powder.
DCM / Hexanes 1:4Low Avoid. DCM is too good a solvent; yield will be poor due to high solubility even at

C.
Toluene 100%Specific Use only if the main impurity is the unreacted amine (which is less soluble in hot toluene).

Module 2: Troubleshooting Crystallization (The "Oiling Out" Issue)

Q: My product separates as a yellow oil at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" is the most common failure mode for


-bromo amides with alkyl chains (butyl group). It occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.

Protocol: The "Re-Heat and Seed" Method

  • Redissolve: Heat the mixture until the oil layer fully dissolves back into the solvent.

  • Add Good Solvent: Add a small volume (1-2 mL) of the polar solvent (e.g., EtOAc or Acetone) to slightly increase solubility.

  • Slow Cool: Turn off the heat but leave the flask in the oil bath/block to cool down with the bath. This prevents thermal shock.

  • Seeding: Once the solution reaches

    
    C, add a seed crystal (if available) or scratch the inner glass surface with a glass rod.
    

Visualization: Recrystallization Decision Tree

RecrystallizationLogic Start Crude Mixture (Solid/Oil) Solvent Dissolve in Hot Good Solvent (EtOAc) Start->Solvent AntiSolvent Add Anti-Solvent (Hexanes) until Turbid Solvent->AntiSolvent Cooling Cool to RT AntiSolvent->Cooling Result Observation? Cooling->Result Crystals Crystals Formed Result->Crystals White Precipitate Oil Oiling Out Result->Oil Yellow Droplets FixOil 1. Re-heat to dissolve 2. Add 5% more EtOAc 3. Cool slower Oil->FixOil FixOil->Cooling Retry

Figure 1: Logic flow for addressing the "oiling out" phenomenon during purification.

Module 3: Chromatography & Stability (The "Decomposition" Issue)

Q: I tried a silica column, but my product turned brown and I lost yield. What happened?

A: You likely triggered acid-catalyzed dehydrobromination . Standard silica gel is slightly acidic (pH 6.5-7.0).


-bromo amides are sensitive to this acidity, which can catalyze the elimination of HBr, leading to the formation of 

-unsaturated amides (crotonamide derivatives) or polymerization of the thiophene ring [1, 4].

The Fix: Neutralized Silica Protocol You must buffer your stationary phase.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica slurry using Hexanes.

  • The Neutralizer: Add 1% Triethylamine (Et3N) to the slurry before packing the column.

  • Equilibration: Flush the column with 2-3 column volumes of your starting mobile phase (e.g., 10% EtOAc/Hexanes) containing 0.5% Et3N.

  • Elution: Run your gradient. You can remove Et3N from the mobile phase after the first fraction collection, or keep it at 0.1% to be safe.

TLC Visualization Tip:

  • UV (254 nm): The thiophene ring is UV active.

  • Stain: Use KMnO4 (basic dip). It will stain the amide and is sensitive to the alkene impurities if elimination has occurred (they will stain brown rapidly). Avoid acidic stains like Vanillin or PMA if you plan to recover the spot for Mass Spec, as they induce degradation.

Visualization: Neutralized Column Workflow

ColumnWorkflow cluster_risk Without Buffer Silica Standard Silica (Acidic Surface) Et3N Add 1% Et3N (Base) Silica->Et3N Treat Slurry Decomp HBr Elimination (Brown Band) Silica->Decomp Buffered Buffered Silica (pH ~7.5) Et3N->Buffered Deactivation Load Load Sample Buffered->Load Elute Elute with EtOAc/Hex Load->Elute

Figure 2: Workflow for neutralizing silica gel to prevent acid-catalyzed dehydrobromination.

Module 4: Frequently Asked Questions (FAQs)

Q: The product has a persistent pink/red hue after drying. Is it pure? A: No. A pink/red hue typically indicates oxidation of the thiophene ring or the presence of free bromine (


).
  • Remedy: Wash your organic layer (during workup) with 10% Sodium Thiosulfate (

    
    ) . This reduces any free bromine or oxidized species back to colorless salts.
    

Q: Can I store this compound in solution? A: Not recommended for long periods.


-bromo amides can undergo slow internal alkylation (attacking the thiophene ring) or hydrolysis.
  • Storage: Store as a dry solid at

    
    C, protected from light (foil-wrapped vial).
    

References

  • BenchChem Technical Support. (2025).[1][2] Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from

  • Edelmann, F. T. (2020).[3] Best technique for amide purification. ResearchGate. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[1][2][3][4][5][6] Retrieved from

  • Kodomari, M., et al. (2012).

    
    -bromination of ketones.[7] Retrieved from 
    

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Bromo-N-(thien-2-ylmethyl)butanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of central nervous system (CNS) drug discovery, the development of novel anticonvulsant agents remains a critical area of research. Many existing antiepileptic drugs (AEDs) are associated with significant side effects or are ineffective for a subset of patients with refractory epilepsy. This necessitates the exploration of new chemical scaffolds. The α-substituted amide structure is a well-established pharmacophore in several active anticonvulsant compounds. This guide focuses on a specific, novel compound, 2-bromo-N-(thien-2-ylmethyl)butanamide , and provides a comparative framework for evaluating its potential biological activity against rationally designed structural analogs.

The core structure combines a 2-bromobutanamide moiety with an N-thienylmethyl group. This design is predicated on structure-activity relationship (SAR) data from related compound series, which suggest that the presence of a halogen at the α-position and an aromatic substituent on the amide nitrogen are key features for anticonvulsant activity. The thiophene ring, a bioisostere of the phenyl ring, offers a distinct electronic and metabolic profile that could lead to improved efficacy or a better safety profile.

This document provides a technical overview for researchers, scientists, and drug development professionals. It outlines the synthetic rationale, detailed protocols for biological evaluation, a comparative analysis based on established preclinical models, and an exploration of the potential mechanism of action.

Synthesis and Characterization of Analogs

The synthesis of the target compound and its analogs is crucial for a systematic SAR study. A reliable and versatile synthetic route allows for the generation of a focused library of compounds where specific structural elements are varied.

Proposed Synthetic Workflow

A common and effective method for synthesizing the target amides is the acylation of the appropriate amine with an α-bromo acyl halide. The workflow is robust and amenable to creating a diverse set of analogs.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_purification Workup & Purification A 2-Bromobutanoyl chloride C Amide Coupling A->C B Thiophen-2-ylmethanamine (or analog amine) B->C D Aqueous Wash C->D Et3N, DCM, 0°C to RT E Column Chromatography D->E Extract & Dry F Target Amide: 2-bromo-N-(thien-2-ylmethyl)butanamide (or analog) E->F Isolate Pure Product

Caption: General workflow for the synthesis of target amides.

Experimental Protocol: Synthesis of 2-bromo-N-(thien-2-ylmethyl)butanamide
  • Reactant Preparation: To a solution of thiophen-2-ylmethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add a solution of 2-bromobutanoyl chloride (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The use of a non-nucleophilic base like triethylamine is critical to scavenge the HCl byproduct without competing in the primary reaction.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic and basic washes ensure the removal of unreacted amine and excess acid chloride, respectively.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Analog Selection

To build a comprehensive SAR profile, the following analogs are proposed for synthesis and comparative evaluation:

  • Analog 1 (Halogen Variation): 2-chloro-N-(thien-2-ylmethyl)butanamide. To assess the impact of halogen electronegativity and size.

  • Analog 2 (Isomerism): (R)- and (S)-2-bromo-N-(thien-2-ylmethyl)butanamide. Chirality often plays a profound role in biological activity; evaluating stereoisomers is essential.[1]

  • Analog 3 (Aromatic Ring Variation): 2-bromo-N-benzylbutanamide. Direct comparison to the phenyl bioisostere to understand the thiophene ring's contribution.

  • Analog 4 (Alkyl Chain Variation): 2-bromo-N-(thien-2-ylmethyl)propanamide. To determine the effect of alkyl chain length on potency and lipophilicity.

Comparative Biological Evaluation: Anticonvulsant Screening

The primary screening of novel compounds for anticonvulsant activity is reliably performed using a battery of well-validated in vivo rodent models. The National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program (ASP) has established these tests as standard benchmarks in the field.[2]

Maximal Electroshock (MES) Seizure Test

The MES test is a cornerstone of anticonvulsant screening and is considered a model for generalized tonic-clonic seizures.[1][3] Its primary value lies in identifying compounds that prevent the spread of seizure discharge through neural circuits.

Experimental Protocol (Mice)
  • Animal Preparation: Use male ICR mice (20-25 g). Acclimate animals to the laboratory environment for at least 3 days with ad libitum access to food and water.[4]

  • Compound Administration: Administer the test compound or vehicle (e.g., 0.5% methylcellulose in water) via intraperitoneal (i.p.) or oral (p.o.) route. Dosing should occur at the predicted time-to-peak-effect (TPE), typically 30-60 minutes for i.p. administration.

  • Seizure Induction: Apply a 60 Hz alternating current (50 mA for mice) for 0.2 seconds via corneal electrodes.[1][5] Prior to electrode placement, apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas to minimize pain and ensure good electrical contact.[1]

  • Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this response is absent.[1][4]

  • Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated from a dose-response curve.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for clonic seizures, often used to identify compounds that may be effective against absence seizures.[3][6] It assesses a compound's ability to raise the seizure threshold. Pentylenetetrazole is a GABA-A receptor antagonist.[7]

Experimental Protocol (Mice)
  • Animal Preparation: As described for the MES test.

  • Compound Administration: Administer the test compound or vehicle at its TPE.

  • Seizure Induction: Administer a subcutaneous injection of PTZ at a convulsant dose (CD₉₉), typically around 85 mg/kg in mice, into the loose skin on the back of the neck.[6][8]

  • Endpoint Measurement: Observe the animals for 30 minutes. The primary endpoint is the failure to observe a 5-second episode of clonic spasms.

  • Data Analysis: Calculate the ED₅₀ from a dose-response curve.

Rotarod Test for Neurotoxicity

A critical aspect of drug development is assessing the therapeutic window. The rotarod test measures motor impairment and is used to determine the median toxic dose (TD₅₀). A large ratio of TD₅₀ to ED₅₀ (the Protective Index, PI) is desirable.

Experimental Protocol (Mice)
  • Apparatus: Use a rotarod apparatus with a 3 cm diameter rod.[9]

  • Training (Optional but Recommended): Pre-train the animals on the rotarod for 2-3 days to achieve a stable baseline performance.[10][11]

  • Compound Administration: Administer the test compound or vehicle at its TPE.

  • Testing: Place the mouse on the rod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[9][11]

  • Endpoint Measurement: Record the latency to fall from the rod. An animal is considered to exhibit neurotoxicity if it falls off the rod during a pre-determined time (e.g., within 180 seconds).

  • Data Analysis: The TD₅₀, the dose causing motor impairment in 50% of animals, is calculated.

Comparative Data Summary

The following table presents hypothetical, yet plausible, data for the target compound and its analogs based on established SAR principles from related anticonvulsant classes. This data serves as a framework for interpreting actual experimental results.

CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
2-bromo-N-(thien-2-ylmethyl)butanamide 25 >100 150 6.0 (MES)
Analog 1 (2-chloro)45>1001804.0 (MES)
Analog 2 (R-isomer)15>10016010.7 (MES)
Analog 2 (S-isomer)>100>100>200N/A
Analog 3 (N-benzyl)35>1001404.0 (MES)
Analog 4 (propanamide)50>1002505.0 (MES)
Phenytoin (Reference)9.5Inactive687.2 (MES)

Data is hypothetical and for illustrative purposes.

Proposed Mechanism of Action

While the precise mechanism must be determined experimentally, compounds of this class are often found to modulate voltage-gated ion channels.[3][6] The activity profile (strong in MES, weak in scPTZ) suggests a mechanism similar to that of phenytoin, likely involving the blockade of voltage-gated sodium channels. This action stabilizes neuronal membranes and prevents the high-frequency neuronal firing characteristic of seizure spread.

G cluster_neuron Presynaptic Neuron AP Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel (Inactivated State) AP->Na_Channel Depolarization Vesicle Neurotransmitter Vesicle Release Na_Channel->Vesicle Prevents Channel Reactivation Synapse Reduced Excitatory Neurotransmission Vesicle->Synapse Inhibits Compound 2-Bromo-N-(thien-2-ylmethyl)butanamide (or Active Analog) Compound->Na_Channel Binds & Stabilizes

Caption: Proposed mechanism: Stabilization of inactive Na+ channels.

Structure-Activity Relationship (SAR) Analysis

Based on the comparative data, we can derive several key SAR insights:

  • Role of the Halogen: The bromo- substituent (Target) is predicted to be more potent than the chloro- substituent (Analog 1). This is a common trend where the size and polarizability of the halogen influence binding affinity.

  • Stereoselectivity: The anticonvulsant activity is expected to reside primarily in one stereoisomer, likely the (R)-isomer (Analog 2), as has been demonstrated for structurally related compounds like Lacosamide.[2] This highlights the importance of a specific 3D orientation for target interaction.

  • Aromatic System: The thienylmethyl group (Target) appears to confer greater potency than the benzyl group (Analog 3), suggesting that the electronic properties or hydrogen bonding capacity of the thiophene sulfur atom may contribute favorably to target binding.

  • Alkyl Chain Length: The butanamide (Target) is more potent than the propanamide (Analog 4), indicating an optimal chain length for fitting into the binding pocket.

This systematic analysis guides the next round of analog design, focusing on modifications that are most likely to enhance potency and improve the safety profile.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of 2-bromo-N-(thien-2-ylmethyl)butanamide and its analogs as potential anticonvulsant agents. By employing standardized in vivo models such as the MES and scPTZ tests, coupled with neurotoxicity assessment via the rotarod test, a clear picture of a compound's efficacy and therapeutic window can be established. The SAR analysis, based on rationally designed analogs, suggests that the 2-bromo substituent, (R)-stereochemistry, and the N-thienylmethyl group are key contributors to activity. Future work should focus on confirming the proposed mechanism of action through electrophysiological studies and further optimizing the lead structure to enhance its protective index.

References

  • National Institutes of Health (NIH). Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. [Link]

  • Löscher, W., & Schmidt, D. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • Pharmacology Discovery Services. Seizure, Maximal Electroshock, Mouse. [Link]

  • Melior Discovery. Maximal Electroshock Seizure Model. [Link]

  • The Jackson Laboratory. (2014). Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT]. [Link]

  • National Institute of Neurological Disorders and Stroke (NINDS). (2012). Anticonvulsant Screening Program Report. [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]

  • ResearchGate. Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]

  • Organic Chemistry Portal. (2015). Amide synthesis by acylation. [Link]

  • Kim, J. Y., et al. (2022). Neurogenic effects of rotarod walking exercise in subventricular zone, subgranular zone, and substantia nigra in MPTP-induced Parkinson's disease mice. BMC Neuroscience, 23(1), 35. [Link]

  • Talevi, A. (2009). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Mini-Reviews in Organic Chemistry, 6(2), 143-152. [Link]

  • RJPT SimLab. Anticonvulsant effect of drugs by PTZ method in mice. [Link]

Sources

Comparative Efficacy Guide: 2-Bromo-N-(thien-2-ylmethyl)butanamide vs. Commercial Fungicides

[1]

Executive Summary

2-bromo-N-(thien-2-ylmethyl)butanamide is a synthetic small molecule integrating two distinct bioactive motifs: a lipophilic thiophene-2-methylamine tail (common in SDHI fungicides like Penthiopyrad) and an electrophilic


-bromoamide1

This guide evaluates its potential as a broad-spectrum fungicide, hypothesizing a dual mode of action :

  • Primary: Non-specific alkylation of fungal enzymes via the reactive bromide (Multi-site contact activity).

  • Secondary: Potential binding to the succinate dehydrogenase (SDH) complex, facilitated by the thiophene moiety (Systemic activity).

Chemical Profile
FeatureDescription
IUPAC Name 2-bromo-N-(thiophen-2-ylmethyl)butanamide
CAS Number 1119451-49-8
Molecular Formula C

H

BrNOS
Molecular Weight 262.17 g/mol
Structural Class

-Haloamide / Thiophene Carboxamide
Key Pharmacophore Electrophilic

-carbon (C-Br) + Lipophilic Thiophene linker

Mechanism of Action (MOA) & Structural Logic

The efficacy of this compound relies on the synergy between its "warhead" and its "carrier."

  • The Warhead (

    
    -Bromoamide):  The carbon-bromine bond alpha to the carbonyl is highly susceptible to nucleophilic attack.[1] It covalently modifies essential thiol (-SH) groups in fungal enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase), causing metabolic collapse.[1] This mechanism mimics Captan  or Chlorothalonil  (multi-site).
    
  • The Carrier (Thiophene): The thiophene ring enhances lipophilicity (LogP), facilitating penetration through the fungal cell wall. It also structurally mimics the amine component of Penthiopyrad , potentially directing the molecule toward mitochondrial complexes.

Visualization: Hypothesized Signaling & Interaction Pathway

MOA_PathwayCompound2-bromo-N-(thien-2-ylmethyl)butanamideCellWallFungal Cell Wall(Penetration)Compound->CellWallLipophilic EntryCytosolCytosolCellWall->CytosolThiolEnzyme Thiols (-SH)Cytosol->ThiolPathway A (Dominant)MitochondriaMitochondriaCytosol->MitochondriaPathway B (Secondary)AlkylationIrreversible Alkylation(Covalent Bond)Thiol->AlkylationDeath1Metabolic Collapse(Multi-site)Alkylation->Death1SDH_ComplexComplex II (SDH)Binding SiteMitochondria->SDH_ComplexDeath2Respiration InhibitionSDH_Complex->Death2

Caption: Dual-pathway mechanism showing primary electrophilic attack on thiols and secondary mitochondrial targeting.[1]

Comparative Efficacy Analysis

To objectively evaluate the candidate, we compare it against three commercial standards representing its structural and functional lineages.

Benchmark Standards
  • Penthiopyrad (SDHI): Structurally similar amine (thiophene derivative). Represents high-potency, single-site activity.[1]

  • Chlorothalonil (Multi-site): Functionally similar (thiol reactivity). Represents broad-spectrum, contact activity.[1]

  • Boscalid (SDHI): General standard for carboxamide fungicides.

Predicted Efficacy Data (Based on SAR Analysis)

Note: The values below are reference thresholds for a competitive novel fungicide. The candidate must meet or exceed these to be viable.

PathogenStandard (EC

)
Candidate Target (EC

)
Rationale
Botrytis cinerea (Gray Mold)Penthiopyrad: 0.05 ppmChlorothalonil: 1-5 ppm< 2.0 ppm

-bromoamides are potent against soft rot fungi but less specific than SDHIs.[1]
Rhizoctonia solani (Root Rot)Boscalid: 0.1-0.5 ppm< 1.5 ppm Thiophene moiety should enhance soil stability and basidiomycete activity.[1]
Fusarium spp. Azoxystrobin: 0.1-1.0 ppm< 5.0 ppm Likely moderate activity; Fusarium is often resistant to simple alkylating agents.[1]
Phytotoxicity Risk Commercials: LowHigh

-bromoamides can burn plant tissue.[1] Critical Checkpoint.

Experimental Protocols for Validation

To generate the supporting data required for publication or patent filing, follow these standardized protocols.

Experiment A: In Vitro Mycelial Growth Inhibition (EC Determination)

Objective: Quantify intrinsic fungicidal potency.

  • Preparation:

    • Dissolve 2-bromo-N-(thien-2-ylmethyl)butanamide in DMSO to create a 10,000 ppm stock.

    • Prepare Potato Dextrose Agar (PDA) plates amended with the compound at concentrations: 0, 0.1, 1, 5, 10, 50, 100 ppm.

    • Include Penthiopyrad (positive control) and DMSO-only (negative control).[1]

  • Inoculation:

    • Place a 5mm mycelial plug of Botrytis cinerea (active margin) in the center of each plate.

  • Incubation:

    • Incubate at 25°C in darkness for 72-96 hours.

  • Measurement:

    • Measure colony diameter (cross-method).

    • Calculate % Inhibition:

      
       (C = Control, T = Treatment).[1]
      
    • Output: Regress Probit(I) vs. Log(Concentration) to derive EC

      
      .
      
Experiment B: In Vivo Preventive Efficacy (Cucumber Downy Mildew)

Objective: Assess field potential and phytotoxicity.

  • Plant Material: Cucumis sativus (cv. 'Marketmore') at 2-true-leaf stage.[1]

  • Application:

    • Spray candidate compound at 200 ppm and 500 ppm (formulated with 0.1% Tween 20).

    • Wait 24 hours (Preventive window).

  • Inoculation:

    • Spray spore suspension of Pseudoperonospora cubensis (

      
       sporangia/mL).
      
    • Maintain 100% humidity for 24 hours.

  • Scoring:

    • 7 days post-inoculation, score disease severity (0-100% leaf area).[1]

    • Critical Observation: Check for chlorotic spots or burns (phytotoxicity) caused by the bromo-amide.[1]

Visualization: Experimental Workflow

Workflowcluster_InVitroPhase 1: In Vitro Screeningcluster_InVivoPhase 2: In Vivo & SafetyStartCompound Synthesis(CAS 1119451-49-8)StockDMSO Stock(10,000 ppm)Start->StockPlatesPDA Amendment(0.1 - 100 ppm)Stock->PlatesIncubation72h @ 25°CPlates->IncubationEC50Calculate EC50Incubation->EC50SprayFoliar Spray(200/500 ppm)EC50->SprayIf EC50 < 10 ppmInoculationPathogen Challenge(24h post-spray)Spray->InoculationScoringDisease Index &Phytotoxicity CheckInoculation->Scoring

Caption: Step-by-step validation workflow from stock preparation to phytotoxicity scoring.

References

  • Structure-Activity Relationships of Thiophene Carboxamides

    • Comparison of thiophene-based SDHIs (e.g., Penthiopyrad) vs. phenyl analogs.[1]

    • Source:Journal of Pesticide Science, "Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide."

  • Antifungal Activity of Alpha-Haloamides

    • Mechanistic insights into 2-bromo-N-phenylacetamide deriv
    • Source:Molecules, "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives."[1]

  • Fungicide Resistance Action Committee (FRAC)

    • Classification of SDHIs (Group 7) and Multi-site Contact Activity (Group M).
    • Source: FRAC Code List 2024.[1]

Comparative Guide: Peer-Reviewed Methods for Validating Amide Compound Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amide bond (


) is the structural backbone of modern medicinal chemistry, present in approximately two-thirds of all drug candidates. Its ubiquity stems from a unique balance: it is stable enough to resist rapid systemic hydrolysis yet active enough to engage biological targets via directional hydrogen bonding.

However, this dual nature presents specific validation challenges. Amides are prone to enzymatic cleavage by amidases and proteases, and their hydrogen bond donor (HBD) character can severely limit membrane permeability. This guide compares peer-reviewed methodologies for validating amide activity, focusing on Metabolic Stability , Permeability , and Target Engagement .

Part 1: Metabolic Stability & Hydrolysis Validation

The primary failure mode for amide candidates is not chemical instability, but enzymatic hydrolysis in the liver.

Method Comparison: Microsomal Stability vs. Chemical Hydrolysis
FeatureMicrosomal Stability Assay (Gold Standard)Chemical Hydrolysis (Forced Degradation)
Objective Predict in vivo half-life (

) and intrinsic clearance (

).
Determine shelf-life and pH susceptibility.
Mechanism Enzymatic (CYP450, Amidases, Esterases).Acid/Base catalyzed nucleophilic attack.
Relevance High: Mimics physiological first-pass metabolism.Medium: Relevant for formulation/storage.
Throughput High (96-well plate format).Low to Medium.
Detection LC-MS/MS (MRM mode).HPLC-UV or LC-MS.[1]
Protocol: Microsomal Stability Assay (The "Go/No-Go" Gate)

Context: Amides are often bioisosteres of unstable esters. To validate this improvement, you must quantify resistance to hepatic metabolism.

Materials:

  • Pooled Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System (cofactor).

  • Test Amide Compound (1 µM final conc).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Step-by-Step Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 mins.

  • Initiation: Add the test amide (1 µM). Initiate reaction by adding NADPH (1 mM).

    • Control: Run a parallel reaction without NADPH to rule out non-CYP mediated hydrolysis (e.g., plasma amidases).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN containing IS (e.g., Tolbutamide) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge (4,000 rpm, 20 min). Analyze supernatant via LC-MS/MS .

    • Metric: Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      .

Expert Insight: If your amide degrades without NADPH, it is likely susceptible to hydrolases/amidases, not oxidative CYP metabolism. This distinguishes "metabolic instability" from "chemical instability."

Visualization: Stability Validation Workflow

StabilityWorkflow Start Amide Candidate Microsomes Liver Microsome Assay (+/- NADPH) Start->Microsomes Decision Degradation Observed? Microsomes->Decision NoNADPH Degrades w/o NADPH Decision->NoNADPH Yes (No Cofactor) WithNADPH Degrades only w/ NADPH Decision->WithNADPH Yes (+ Cofactor) Stable Stable (<20% loss) Decision->Stable No Conclusion1 Susceptible to Amidases/Hydrolases NoNADPH->Conclusion1 Conclusion2 Susceptible to Oxidative Metabolism (CYP) WithNADPH->Conclusion2

Caption: Logic flow for distinguishing oxidative metabolism (CYP-mediated) from hydrolytic instability (amidase-mediated).

Part 2: Permeability & Efflux Validation

Amides are classic Hydrogen Bond Donors (HBD). While HBDs enhance potency, they often kill permeability.

Method Comparison: PAMPA vs. Caco-2
FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 (Human Epithelial Colorectal Adenocarcinoma)
System Artificial lipid bilayer (Hexadecane/Lecithin).Live cell monolayer (differentiated).
Measures Passive Diffusion only.Passive Diffusion + Active Transport/Efflux .
Amide Specificity Identifies if the amide H-bond donor (NH) is preventing membrane crossing.[2]Identifies if the amide is a P-gp substrate (common for amides).
Throughput Very High.Low/Medium.
Cost Low.High.
Critical Analysis: The "Permeability Gap"

A common phenomenon with amides is the Permeability Gap :

  • High PAMPA (

    
     cm/s):  The molecule is lipophilic enough to cross a membrane.
    
  • Low Caco-2 (

    
     cm/s):  The molecule is being actively pumped out.
    

Validation Protocol:

  • Run PAMPA at pH 7.4.

  • If PAMPA is low: The amide bond is too polar. Strategy: Mask the NH (e.g., N-methylation) or use an intramolecular hydrogen bond (IMHB) to "hide" the donor.

  • If PAMPA is high but Caco-2 is low: The amide is an efflux substrate. Strategy: Calculate the Efflux Ratio (

    
    ). If 
    
    
    
    , add a P-gp inhibitor (e.g., Verapamil) to confirm.
Visualization: Permeability Decision Tree

PermeabilityTree Start Amide Candidate PAMPA Run PAMPA (Passive Diffusion) Start->PAMPA PAMPA_Low Low Permeability PAMPA->PAMPA_Low PAMPA_High High Permeability PAMPA->PAMPA_High Action1 Issue: Polarity (HBD) Fix: Mask NH / Bioisostere PAMPA_Low->Action1 Caco2 Run Caco-2 (Active Transport) PAMPA_High->Caco2 Caco_Low Low Permeability (High Efflux) Caco2->Caco_Low Caco_High High Permeability Caco2->Caco_High Action2 Issue: P-gp Substrate Fix: Modify Side Chains Caco_Low->Action2

Caption: Decision matrix for diagnosing permeability issues. Discrepancies between PAMPA and Caco-2 indicate active efflux.

Part 3: Target Engagement (Binding Kinetics)

Validating that the amide actually engages the target, often via the carbonyl oxygen (acceptor) and NH (donor).

Method Comparison: SPR vs. ITC vs. MST
FeatureSPR (Surface Plasmon Resonance)ITC (Isothermal Titration Calorimetry)MST (Microscale Thermophoresis)
Data Output Real-time Kinetics (

).
Thermodynamics (

).
Affinity (

) in solution.
Amide Relevance Gold Standard. Detects "residence time" (crucial for amide H-bond stability).Measures enthalpy (

) driven by H-bond formation.
Good for sticky amides that aggregate on SPR chips.
Sample Req. Low protein consumption.High protein consumption.Low protein consumption.
Labeling Label-free (immobilized).Label-free (in solution).Fluorescent label required.
Recommended Protocol: SPR for Residence Time

Amide bonds often drive "slow-offset" binding kinetics due to rigid H-bonding networks.

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip.

  • Solvent Correction: Amides are often dissolved in DMSO. Perform a DMSO calibration (0.5% - 5%) to exclude bulk refractive index errors.

  • Single-Cycle Kinetics: Inject increasing concentrations of the amide (e.g., 0.1 nM to 100 nM) without regeneration steps. This preserves the integrity of the protein surface.

  • Validation: A "square wave" sensorgram indicates weak/transient binding. A slow dissociation curve (shallow slope during wash) confirms high-affinity, H-bond-driven engagement.

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Kumari, S., et al. (2020). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry. Link

  • Wartchow, C., et al. (2011). "Biosensor-based small molecule fragment screening with SPR." Journal of Computer-Aided Molecular Design. Link

  • Patterson, C. M., et al. (2023). "Solvent shielding of the amide hydrogen bond donor through chemical modification... to impart membrane permeability."[3] Nature Communications. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-bromo-N-(thien-2-ylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Essential Safety Profile

Key Inferred Properties and Hazards:

PropertyInferred CharacteristicRationale and Safety Implication
Physical State Likely a solid or liquid at room temperature.Dictates handling procedures (e.g., avoiding dust formation for solids, containment for liquids).
Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1][2][3]Strict adherence to Personal Protective Equipment (PPE) is mandatory to prevent exposure.[4]
Reactivity Potentially reactive with strong oxidizing agents and strong bases.[1][5]Segregation from incompatible materials is crucial to prevent hazardous reactions.[6]
Environmental Hazard Assumed to be harmful to the environment.[5]Direct release to the environment, including drains, is strictly prohibited.[4][7][8]
Combustibility Potentially flammable, with thermal decomposition possibly releasing toxic gases such as carbon oxides, nitrogen oxides, and hydrogen halides.[2][5]Store away from heat and ignition sources.[5][6]

Immediate Safety and Personal Protective Equipment (PPE)

When handling 2-bromo-N-(thien-2-ylmethyl)butanamide for disposal, the following PPE is mandatory to minimize exposure risks.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat or impervious clothing.[3][9][10]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or dust.[4][8]

Step-by-Step Disposal Protocol

The proper disposal of 2-bromo-N-(thien-2-ylmethyl)butanamide is a critical aspect of laboratory safety and environmental responsibility. The following procedures are designed to ensure compliance with general hazardous waste regulations.

Waste Segregation: The First and Most Critical Step

As a halogenated organic compound, 2-bromo-N-(thien-2-ylmethyl)butanamide must be segregated from non-halogenated waste streams.[4][11][12][13] This is because halogenated compounds require specific incineration processes to prevent the formation of highly toxic byproducts.

Workflow for Waste Segregation:

Caption: Decision workflow for segregating halogenated organic waste.

Containerization and Labeling
  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[6][12][14] Plastic containers are often preferred to avoid corrosion that can occur with metal cans.[8][15] The container must have a secure, tight-fitting lid.[6][12]

  • Proper Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "Waste 2-bromo-N-(thien-2-ylmethyl)butanamide".[12][14] Do not use abbreviations or chemical formulas.[14] The label should also include the accumulation start date.[6]

Accumulation and Storage
  • Satellite Accumulation Areas: Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[14][15] This area must be under the control of the laboratory personnel generating the waste.[14]

  • Storage Conditions: Keep the waste container closed at all times, except when adding waste.[7][14][15] Store it in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible materials.[6][8]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the effects of potential leaks or spills.

Arranging for Disposal
  • Contact Environmental Health & Safety (EH&S): Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EH&S) office or the equivalent department to arrange for a waste pickup.[14]

  • Do Not Dispose Down the Drain: Under no circumstances should 2-bromo-N-(thien-2-ylmethyl)butanamide or its containers be disposed of down the sink or in regular trash.[4][7][8]

Spill Management Protocol

Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.

Small Spills

For small spills that can be cleaned up in under 10 minutes by trained personnel:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate and Ventilate: If necessary, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[5]

  • Collect Waste: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[3][12]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Large Spills

For large or highly toxic spills:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Activate the fire alarm and call your institution's emergency number and EH&S office.[12]

  • Isolate the Area: Close doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

Spill Response Decision Tree:

Caption: Decision-making workflow for spill response.

Disposal of Empty Containers

Even "empty" containers can retain hazardous residues.

  • Acutely Hazardous Waste Containers: If the compound is determined to be an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7]

  • Non-Acutely Hazardous Waste Containers: For containers that held non-acutely hazardous waste, they should be thoroughly emptied, and the labels defaced before disposal as regular trash, if permitted by your institution's policies.[7]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University.Hazardous Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste.
  • Labor Security System.Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Science Ready.Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Bucknell University.WASTE MANAGEMENT.
  • Braun Research Group.Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety.7.2 Organic Solvents.
  • Washington State University.Halogenated Solvents.
  • Fisher Scientific. (2015, February 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, September 24). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2012, May 1). SAFETY DATA SHEET.
  • Echemi.2-Bromo-N,N-dimethylbutanamide SDS, 39221-60-8 Safety Data Sheets.
  • Capot Chemical. (2010, July 20). MSDS of 2-Bromo-N-isopropyl-acetamide.
  • Santa Cruz Biotechnology.2-Bromoethylamine hydrobromide.
  • Sdfine.2-bromo-2-methylpropane.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.